molecular formula C7H4BrFN2 B572376 6-Bromo-5-fluoro-1H-indazole CAS No. 1286734-85-7

6-Bromo-5-fluoro-1H-indazole

Cat. No.: B572376
CAS No.: 1286734-85-7
M. Wt: 215.025
InChI Key: PLGKUXUUBPDMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-fluoro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.025. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGKUXUUBPDMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694199
Record name 6-Bromo-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-85-7
Record name 6-Bromo-5-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-5-fluoro-1H-indazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on its role as a reactant in the preparation of histone deacetylase (HDAC) inhibitors. This document is intended to serve as a key resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Chemical Properties and Structure

This compound is a solid organic compound with the molecular formula C₇H₄BrFN₂.[1] Its structure consists of a fused bicyclic system, where a pyrazole ring is fused to a brominated and fluorinated benzene ring.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data in the public domain.

PropertyValueSource
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [1]
CAS Number 1286734-85-7[1]
Appearance Solid (predicted)-
Boiling Point 332.2 ± 22.0 °C (Predicted)[1]
Density 1.861 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 154.7 ± 22.3 °C (Predicted)[1]
Solubility Soluble in most organic solvents, such as alcohols and ethers (by analogy).[2][2]
Storage Temperature 2-8°C[3]
Structural Information

The structural identifiers for this compound are provided in the table below.

IdentifierValue
IUPAC Name This compound
SMILES C1=C(C=C2C(=C1)C=NN2)FBr
InChI InChI=1S/C7H4BrFN2/c8-5-2-6(9)1-4-3-10-11-7(4)5/h1-3H,(H,10,11)
InChIKey YLZKXJRVDISQRH-UHFFFAOYSA-N

Synthesis and Reactivity

A potential synthetic workflow is outlined in the diagram below. This process would typically start from a commercially available substituted aniline or benzaldehyde.

G Proposed Synthetic Workflow for this compound A Substituted Aniline/Benzaldehyde B Diazotization/ Functional Group Interconversion A->B Step 1 C Cyclization B->C Step 2 D This compound C->D Step 3

A proposed synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While specific spectral data is not publicly available, predicted data and characteristic features are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the indazole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-F and C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), would confirm the molecular weight of the compound. The mass spectrum would show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Role in Drug Discovery: Histone Deacetylase (HDAC) Inhibition

This compound has been identified as a key reactant in the preparation of histone deacetylase (HDAC) inhibitors.[8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism makes HDAC inhibitors a promising class of anti-cancer agents.

The signaling pathway of HDAC inhibition is depicted in the following diagram:

G Simplified Signaling Pathway of HDAC Inhibition HDAC Histone Deacetylases (HDACs) Histones Histones HDAC->Histones Deacetylates HDACi HDAC Inhibitor (e.g., derived from This compound) HDACi->HDAC Inhibits AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin AcetylatedHistones->Histones Deacetylation OpenChromatin Open Chromatin (Gene Transcription) AcetylatedHistones->OpenChromatin TumorSuppressor Tumor Suppressor Genes OpenChromatin->TumorSuppressor Allows Transcription of CellCycleArrest Cell Cycle Arrest TumorSuppressor->CellCycleArrest Induces Apoptosis Apoptosis TumorSuppressor->Apoptosis Induces

Simplified signaling pathway of HDAC inhibition.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols for the characterization of this compound, based on standard laboratory practices for similar organic compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectrum. This includes Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy (ATR)
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.[9]

  • Sample Spectrum: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[10]

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable volatile solvent such as methanol or acetonitrile.[11]

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in the appropriate ion mode (positive or negative) over a relevant m/z range.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, based on the data for similar compounds, the following precautions should be taken:

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[3] In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[3]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the development of novel therapeutic agents, particularly as a precursor for HDAC inhibitors. This technical guide has summarized its key chemical properties, structural features, and a plausible synthetic approach. While there is a need for more comprehensive experimental data for this specific compound, the information provided herein serves as a foundational resource for researchers and drug development professionals working in this area. Further investigation into the synthesis, reactivity, and biological activity of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Synthesis of 6-Bromo-5-fluoro-1H-indazole from 4-bromo-2-methylaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic pathway for the preparation of 6-bromo-5-fluoro-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 4-bromo-2-methylaniline. Due to the complexities of introducing a fluorine atom regioselectively onto the aniline ring in later stages, this guide outlines a more chemically feasible multi-step approach. The proposed synthesis involves an initial protection of the amine functionality, followed by a strategic nitration, deprotection, reduction of the nitro group, a Balz-Schiemann reaction for fluorination, and concludes with the formation of the indazole ring through diazotization and intramolecular cyclization. Each step is presented with a detailed experimental protocol derived from analogous transformations found in the chemical literature. Quantitative data for each reaction step, including molar equivalents, yields, and key reaction parameters, are summarized for clarity. The logical workflow of the synthesis is also visualized using a process diagram.

Proposed Synthetic Pathway

The synthesis of this compound from 4-bromo-2-methylaniline requires a multi-step sequence to ensure the correct regiochemistry of the substituents on the final indazole ring. The proposed pathway is as follows:

  • Acetylation (Amine Protection): The amino group of 4-bromo-2-methylaniline is protected as an acetamide to prevent unwanted side reactions during the subsequent nitration step and to control the regioselectivity.

  • Nitration: The acetylated compound undergoes electrophilic nitration to introduce a nitro group at the 5-position.

  • Hydrolysis (Amine Deprotection): The acetyl protecting group is removed to yield 4-bromo-2-methyl-5-nitroaniline.

  • Reduction: The nitro group is reduced to an amino group, affording 4-bromo-2-methylbenzene-1,5-diamine.

  • Balz-Schiemann Reaction (Fluorination): The newly introduced amino group at the 5-position is selectively diazotized and subsequently converted to a fluoro group.

  • Indazole Ring Formation: The final step involves the diazotization of the remaining amino group at the 1-position, followed by an intramolecular cyclization to form the this compound ring.

Data Presentation

The following table summarizes the key quantitative data for each step in the proposed synthesis of this compound. The yields are based on analogous transformations reported in the literature and should be considered as estimates.

StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)
1Acetylation4-bromo-2-methylanilineAcetic anhydrideChloroform>95
2NitrationN-(4-bromo-2-methylphenyl)acetamideNitric acid, Sulfuric acidAcetic acid70-85
3HydrolysisN-(4-bromo-2-methyl-5-nitrophenyl)acetamideHydrochloric acidEthanol/Water>90
4Reduction4-bromo-2-methyl-5-nitroanilineSnCl₂·2H₂O, HClEthanol85-95
5Fluorination4-bromo-2-methylbenzene-1,5-diamineNaNO₂, HBF₄Water, Ethanol40-60
6Indazole Formation4-bromo-5-fluoro-2-methylanilineIsoamyl nitrite, Potassium acetateChloroform50-70

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are adapted from established methodologies for similar substrates.

Step 1: Synthesis of N-(4-bromo-2-methylphenyl)acetamide (Acetylation)
  • Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform.

  • Reagent Addition: Cool the solution in an ice bath and add acetic anhydride (1.2 eq) dropwise while maintaining the temperature below 40°C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of N-(4-bromo-2-methyl-5-nitrophenyl)acetamide (Nitration)
  • Reaction Setup: Dissolve N-(4-bromo-2-methylphenyl)acetamide (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture into ice-water. The precipitated product is collected by filtration, washed thoroughly with water until the washings are neutral, and dried. The crude product can be purified by recrystallization.

Step 3: Synthesis of 4-bromo-2-methyl-5-nitroaniline (Hydrolysis)
  • Reaction Setup: Suspend N-(4-bromo-2-methyl-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the pH is basic. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.

Step 4: Synthesis of 4-bromo-2-methylbenzene-1,5-diamine (Reduction)
  • Reaction Setup: In a round-bottom flask, suspend 4-bromo-2-methyl-5-nitroaniline (1.0 eq) and tin(II) chloride dihydrate (5.0 eq) in ethanol.

  • Reagent Addition: Add concentrated hydrochloric acid and stir the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C for 2-3 hours, monitoring by TLC.

  • Work-up and Isolation: Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 5: Synthesis of 4-bromo-5-fluoro-2-methylaniline (Balz-Schiemann Reaction)
  • Diazotization: Dissolve 4-bromo-2-methylbenzene-1,5-diamine (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄) at 0-5°C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

  • Isolation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt may precipitate. If so, it should be collected by filtration, washed with cold ethanol and ether, and dried under vacuum.

  • Thermal Decomposition: Gently heat the dry diazonium salt until the evolution of nitrogen gas ceases. The decomposition should be performed with caution behind a blast shield.

  • Work-up and Purification: The residue is then worked up by distillation or extraction and purified by column chromatography to yield 4-bromo-5-fluoro-2-methylaniline.

Step 6: Synthesis of this compound (Indazole Formation)
  • Reaction Setup: Dissolve 4-bromo-5-fluoro-2-methylaniline (1.0 eq) in chloroform.

  • Reagent Addition: Add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq).

  • Reaction: Heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction by TLC.

  • Work-up and Hydrolysis: After the reaction is complete, cool the mixture and remove the volatile components under vacuum. Add water and concentrated hydrochloric acid to the residue and heat to 50-55°C to hydrolyze any N-acylated byproducts.

  • Isolation and Purification: Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent and slurry the resulting solid with heptane. Filter and dry the solid under vacuum to yield the final product, this compound.

Mandatory Visualizations

The following diagram illustrates the proposed multi-step synthetic workflow from 4-bromo-2-methylaniline to this compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Intermediates cluster_product Final Product 4-bromo-2-methylaniline 4-bromo-2-methylaniline N-(4-bromo-2-methylphenyl)acetamide N-(4-bromo-2-methylphenyl)acetamide 4-bromo-2-methylaniline->N-(4-bromo-2-methylphenyl)acetamide Step 1: Acetylation (Acetic anhydride) N-(4-bromo-2-methyl-5-nitrophenyl)acetamide N-(4-bromo-2-methyl-5-nitrophenyl)acetamide N-(4-bromo-2-methylphenyl)acetamide->N-(4-bromo-2-methyl-5-nitrophenyl)acetamide Step 2: Nitration (HNO3, H2SO4) 4-bromo-2-methyl-5-nitroaniline 4-bromo-2-methyl-5-nitroaniline N-(4-bromo-2-methyl-5-nitrophenyl)acetamide->4-bromo-2-methyl-5-nitroaniline Step 3: Hydrolysis (HCl) 4-bromo-2-methylbenzene-1,5-diamine 4-bromo-2-methylbenzene-1,5-diamine 4-bromo-2-methyl-5-nitroaniline->4-bromo-2-methylbenzene-1,5-diamine Step 4: Reduction (SnCl2, HCl) 4-bromo-5-fluoro-2-methylaniline 4-bromo-5-fluoro-2-methylaniline 4-bromo-2-methylbenzene-1,5-diamine->4-bromo-5-fluoro-2-methylaniline Step 5: Fluorination (Balz-Schiemann) This compound This compound 4-bromo-5-fluoro-2-methylaniline->this compound Step 6: Indazole Formation (Isoamyl nitrite)

An In-depth Technical Guide to 6-Bromo-5-fluoro-1H-indazole (CAS Number 1286734-85-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern offers opportunities for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the synthesis of targeted therapeutics like histone deacetylase (HDAC) inhibitors and protein degraders. This document is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Introduction

The indazole scaffold is a prominent privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] The introduction of halogen atoms, such as bromine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This compound (CAS 1286734-85-7) is a synthetic intermediate that combines the indazole core with this strategic halogenation. This compound is increasingly recognized for its utility in constructing more complex molecules, particularly in the fields of oncology and inflammatory diseases. Commercial suppliers categorize it as a "Protein Degrader Building Block" and a reactant for preparing "histone deacetylase inhibitors," highlighting its significance in modern drug discovery paradigms.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 1286734-85-7
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol [3]
Physical Form Solid
Purity Typically ≥97%
Storage Sealed in dry, room temperature
InChI Key PLGKUXUUBPDMAA-UHFFFAOYSA-N
SMILES FC1=C(Br)C=C2NN=CC2=C1[4]

Table 1: Physicochemical Properties of this compound

Synthesis

A proposed synthetic workflow for this compound is illustrated below. This diagram outlines the logical progression from a starting material to the final product, highlighting the key chemical transformations.

G cluster_0 Proposed Synthetic Pathway Start Substituted Aniline Step1 Diazotization Start->Step1 NaNO₂, Acid Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Heating Product This compound Step2->Product

A proposed synthetic workflow for this compound.
Postulated Experimental Protocol

The following is a generalized, hypothetical protocol based on established methods for indazole synthesis. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Diazotization of a suitable 2-amino-4-bromo-5-fluorotoluene derivative.

  • Dissolve the starting aniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for a specified time to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

  • Gently heat the reaction mixture containing the in situ generated diazonium salt.

  • The cyclization is typically achieved by heating at a temperature range of 60-100 °C, leading to the formation of the indazole ring.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its applications are particularly prominent in the development of targeted therapies.

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various cancers and inflammatory diseases. HDAC inhibitors have emerged as a promising class of therapeutics. The indazole nucleus is a recognized scaffold for the development of potent and selective HDAC inhibitors.[5][6] this compound serves as a key starting material for the elaboration of novel HDAC inhibitors, where the indazole core often acts as a cap group that interacts with the surface of the enzyme.

The general workflow for utilizing this building block in the synthesis of an HDAC inhibitor is depicted below.

G cluster_1 HDAC Inhibitor Synthesis Workflow BuildingBlock This compound Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) BuildingBlock->Coupling Addition Addition of Zinc-Binding Group Coupling->Addition Linker Linker Moiety Linker->Coupling HDACi Final HDAC Inhibitor Addition->HDACi

Workflow for HDAC inhibitor synthesis.
Protein Degraders (PROTACs)

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary approach in drug discovery. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. As a "Protein Degrader Building Block," this compound can be incorporated into the structure of PROTACs, potentially as part of the ligand that binds to the target protein or as a core scaffold to which the target-binding ligand and the E3 ligase-binding ligand are attached.[3]

The logical relationship in the design of a PROTAC utilizing this indazole derivative is shown in the following diagram.

G cluster_2 PROTAC Design Logic PROTAC PROTAC Target-Binding Ligand (incorporating this compound) Linker E3 Ligase Ligand Target Target Protein PROTAC:f1->Target Binds to E3Ligase E3 Ubiquitin Ligase PROTAC:f3->E3Ligase Binds to

Logical design of a PROTAC incorporating the indazole moiety.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility in the construction of HDAC inhibitors and protein degraders underscores its importance in contemporary drug discovery. While detailed biological data and specific synthetic protocols for this compound are not yet widely published, its commercial availability and classification by suppliers suggest its active use in ongoing research and development programs. This technical guide provides a foundational understanding of its properties and potential applications, which can aid researchers in harnessing its potential for the development of next-generation medicines. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic promise.

References

The Biological Activity of 6-Bromo-5-fluoro-1H-indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities, particularly as an ATP-competitive inhibitor of protein kinases. Its structural resemblance to the purine core of ATP allows for effective binding to the kinase hinge region, a critical determinant of inhibitory activity.[1] Among the various substituted indazoles, derivatives of 6-bromo-1H-indazole have emerged as a promising class of compounds, with significant potential in oncology and other therapeutic areas. The strategic placement of a bromine atom at the 6-position provides a handle for further synthetic modifications, such as Suzuki and Heck cross-coupling reactions, enabling the exploration of the solvent-exposed regions of the ATP-binding pocket.[1]

This technical guide focuses on the biological activity of 6-bromo-5-fluoro-1H-indazole derivatives. The introduction of a fluorine atom at the 5-position is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability, binding affinity, and overall efficacy. While specific biological data for this compound derivatives is limited in publicly available literature, this guide will synthesize the information available for closely related 6-bromo-1H-indazole compounds to provide a comprehensive overview of their therapeutic potential, experimental evaluation, and relevant signaling pathways.

Quantitative Biological Data

Due to the limited availability of specific quantitative data for this compound derivatives in peer-reviewed literature, the following table summarizes the in vitro inhibitory activity of several closely related 6-bromo-1H-indazole derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. This data is sourced from patent literature and serves as a strong indicator of the potential potency of the this compound scaffold.

Table 1: In Vitro Inhibitory Activity of 6-Bromo-1H-indazole Derivatives against VEGFR-2

Derivative IDTargetIC50 (nM)Source
Derivative W4VEGFR-2< 5[2]
Derivative W12VEGFR-2< 5[2]
Derivative W17VEGFR-2< 5[2]
Derivative W19VEGFR-2< 5[2]
Derivative W20VEGFR-2< 5[2]
Derivative W2VEGFR-2< 10[2]
Derivative W23VEGFR-2< 10[2]

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[2]

Key Signaling Pathways

Based on the broader class of 6-bromo-1H-indazole derivatives, the primary signaling pathways of interest for this compound compounds are those involving key protein kinases implicated in cancer, such as VEGFR-2 and Polo-like Kinase 4 (PLK4).

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS AKT Akt PI3K->AKT RAF Raf RAS->RAF Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Bromo-5-fluoro- 1H-indazole Derivative Inhibitor->VEGFR2

VEGFR-2 signaling and point of inhibition.
PLK4 Signaling Pathway

PLK4 is a serine/threonine kinase that is a master regulator of centriole duplication. Its overexpression is linked to aneuploidy and tumorigenesis, making it an attractive target for cancer therapy.

PLK4_Signaling_Pathway PLK4 PLK4 CentrioleDup Centriole Duplication PLK4->CentrioleDup AberrantDup Aberrant Duplication CentrioleDup->AberrantDup Aneuploidy Aneuploidy AberrantDup->Aneuploidy CellDeath Cell Death Aneuploidy->CellDeath Inhibitor 6-Bromo-5-fluoro- 1H-indazole Derivative Inhibitor->PLK4

Simplified PLK4 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescent)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.[2]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (e.g., 500 µM)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX)

  • White 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer 1 with distilled water.

  • Prepare Reagent Solutions:

    • Test Inhibitor: Prepare serial dilutions of the test compound in 1x Kinase Buffer.

    • Enzyme: Dilute the VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer.

    • ATP/Substrate Mix: Prepare a solution containing the substrate and ATP in 1x Kinase Buffer.

  • Assay Plate Setup:

    • To "Test Inhibitor" wells, add 5 µL of the diluted test compound.

    • For "Positive Control" and "Blank" wells, add 5 µL of the diluent solution (e.g., 1x Kinase Buffer with DMSO).

  • Add Enzyme: To the "Positive Control" and "Test Inhibitor" wells, add 20 µL of diluted VEGFR-2 kinase. To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Initiate Reaction: Add 25 µL of the ATP/Substrate mix to all wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detect Kinase Activity: Add 50 µL of the luminescent kinase assay reagent to each well.

  • Incubation: Cover the plate and incubate at room temperature for 15 minutes.

  • Measure Luminescence: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each test compound concentration relative to the "Positive Control". Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the effect of compounds on the proliferation of cancer cell lines.[2][3][4][5][6]

Materials:

  • Human cancer cell line (e.g., HCT116, A549)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[2]

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.[2]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental and Drug Discovery Workflow

The discovery and development of novel kinase inhibitors from the this compound scaffold follows a structured workflow.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Target_ID Target Identification (e.g., VEGFR-2, PLK4) Lead_Gen Lead Generation (Synthesis of Derivatives) Target_ID->Lead_Gen Screening High-Throughput Screening Lead_Gen->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt In_Vitro In Vitro Assays (Kinase, Cell Viability) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials Tox->Phase_I Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III FDA FDA Review & Approval Phase_III->FDA

General workflow for kinase inhibitor discovery.

Conclusion and Future Directions

Derivatives of 6-bromo-1H-indazole represent a highly promising scaffold for the development of novel kinase inhibitors with potential applications in cancer therapy. The introduction of a 5-fluoro substituent is a rational design strategy to enhance the pharmacological properties of these compounds. While direct biological data for this compound derivatives is currently scarce in the public domain, the potent anti-VEGFR-2 activity of closely related analogs suggests that this is a fruitful area for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Key areas of investigation should include:

  • Kinase Selectivity Profiling: Screening against a broad panel of kinases to determine the selectivity profile and identify primary and secondary targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of promising candidates in relevant animal models of cancer.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by these compounds to confirm their on-target effects.

The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising class of compounds, with the ultimate goal of developing novel and effective targeted therapies.

References

Navigating the Chemical Landscape of 6-Bromo-5-fluoro-1H-indazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the solubility and stability of 6-Bromo-5-fluoro-1H-indazole, a key intermediate in the synthesis of various pharmaceutical compounds, including histone deacetylase (HDAC) inhibitors. This document is intended for researchers, scientists, and professionals in drug development, providing critical data and detailed experimental protocols to inform handling, formulation, and analytical method development.

Physicochemical Properties

This compound is a halogenated indazole derivative with the molecular formula C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol .[1][2] Understanding its fundamental physicochemical properties is crucial for its application in synthetic chemistry and pharmaceutical research.

PropertyValue/DescriptionReference
Molecular Formula C₇H₄BrFN₂[1][2]
Molecular Weight 215.02 g/mol [1][2]
CAS Number 1286734-85-7[1]
Appearance Data not available
Melting Point Data not available
Boiling Point 332.2 ± 22.0 °C (Predicted)[3]

Solubility Profile

SolventQualitative SolubilityNote
Methanol Slightly SolubleBased on data for 3-Bromo-4-fluoro (1H)indazole[4]
DMSO Slightly SolubleBased on data for 3-Bromo-4-fluoro (1H)indazole[4]
Alcohols SolubleGeneral information for 5-Bromo-6-fluoro-1H-indazole[5]
Ethers SolubleGeneral information for 5-Bromo-6-fluoro-1H-indazole[5]
Water InsolubleBased on data for 5-Bromo-3-fluoro-1H-indazole
Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a general protocol for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, acetonitrile, DMSO, water)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant from each vial using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered solutions with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility in units such as mg/mL or mol/L by back-calculating from the diluted sample concentration.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess compound to solvent B Seal vials A->B C Shake at constant temperature (24-48h) B->C D Filter supernatant C->D E Dilute sample D->E F HPLC analysis E->F G Calculate solubility F->G

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of this compound is a critical parameter, particularly when it is used as a reactive intermediate. Stability testing helps to identify potential degradation products and establish appropriate storage and handling conditions.

Recommended Storage Conditions

To ensure the integrity of this compound, the following storage conditions are recommended based on available data for this and similar compounds.

ConditionRecommendationReference
Temperature Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°C[1]
Light Protect from light[6]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen)[6]
Moisture Store in a dry, well-ventilated area[6]
Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of a compound.[4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Potential Degradation Pathways:

  • Hydrolysis: The indazole ring may be susceptible to hydrolysis under acidic or basic conditions.[6]

  • Oxidation: The electron-rich indazole ring system can be prone to oxidation.[6]

  • Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light.[6]

  • Thermal Degradation: Elevated temperatures can lead to decomposition.[6]

Experimental Protocol: Forced Degradation Study

The following protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to support the development of a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber

  • HPLC system with a Photodiode Array (PDA) detector and preferably a Mass Spectrometer (MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).[4]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize before analysis.[6]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize before analysis.[6]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.[6]

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source in a photostability chamber. A control sample should be wrapped in aluminum foil.[6]

    • Thermal Degradation: Heat the stock solution (in solution) and the solid compound at an elevated temperature (e.g., 80°C) for a defined period.[6]

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC-PDA method. The goal is to achieve 5-20% degradation.[4]

  • Peak Purity and Identification: Use the PDA detector to assess peak purity of the parent compound in the presence of degradation products. If coupled with an MS, identify the mass of the degradation products to help elucidate their structures.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Stock Solution of This compound B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H2O2) A->D E Photolysis (UV/Vis Light) A->E F Thermal Stress (Heat) A->F G HPLC-PDA/MS Analysis B->G C->G D->G E->G F->G H Assess Degradation (%) G->H I Evaluate Peak Purity H->I J Identify Degradants I->J

References

Spectroscopic and Spectrometric Analysis of 6-Bromo-5-fluoro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 6-Bromo-5-fluoro-1H-indazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers by presenting predicted spectroscopic data, detailed experimental protocols for its acquisition, and a visual representation of the analytical workflow. Due to the limited availability of experimental spectra in the public domain, the data presented herein is predicted based on established principles of spectroscopy and analysis of structurally related compounds.

Spectroscopic Data Summary

The structural elucidation of this compound can be achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted quantitative data from these techniques are summarized in the tables below for easy reference and comparison.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5br s1HN-H
~8.1s1HH3
~7.8d1HH4
~7.5d1HH7

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may appear as a broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~150 (d)C5 (bearing F)
~140C7a
~135C3
~125 (d)C4
~120C7
~115C3a
~105 (d)C6 (bearing Br)

Note: The ¹³C NMR data is predicted, and the assignments are based on the analysis of structurally similar indazole compounds. The symbol 'd' indicates a doublet due to C-F coupling.

Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, BroadN-H Stretch
3100-3000MediumAromatic C-H Stretch
1620-1580Medium-WeakC=C Aromatic Ring Stretch
1500-1450StrongC=N Aromatic Ring Stretch
1250-1150StrongC-F Stretch
1100-1000StrongC-N Stretch
850-750StrongC-H Out-of-plane Bend
700-600MediumC-Br Stretch

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data for this compound
m/zIonNotes
214/216[M]⁺Molecular ion peak with a characteristic ~1:1 isotopic pattern for Bromine.
215/217[M+H]⁺Protonated molecular ion peak, also showing the bromine isotopic pattern.

Note: The exact mass of this compound is 213.9542 g/mol .[1] The observed m/z values will depend on the ionization technique used.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum.

  • For ¹³C NMR, a larger sample amount (20-50 mg) and a longer acquisition time will likely be necessary. A proton-decoupled pulse sequence is typically used.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[2]

Data Acquisition:

  • Record the background spectrum of the empty ATR crystal.

  • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the ESI source.[4]

  • If necessary, add a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in the desired mass range, ensuring to observe the expected molecular ion peaks.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Workflow for Spectroscopic Analysis

References

The Privileged Scaffold: 6-Bromo-5-fluoro-1H-indazole as a Core Moiety for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. Its structural resemblance to purine enables indazole-containing molecules to effectively interact with the ATP-binding sites of various enzymes, particularly kinases. Among the diverse array of substituted indazoles, 6-Bromo-5-fluoro-1H-indazole has emerged as a critical synthetic intermediate in the development of targeted therapeutics. The strategic placement of the bromine and fluorine atoms provides a versatile platform for medicinal chemists to elaborate upon, leading to the generation of potent and selective inhibitors of key cellular targets.

This technical guide provides an in-depth overview of the therapeutic potential stemming from the this compound core. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis of downstream therapeutic agents, their target engagement, and the relevant biological pathways. While this compound itself is not an active therapeutic, its role as a key building block is paramount in the creation of novel drugs, primarily targeting histone deacetylases (HDACs) and protein kinases.

Therapeutic Target I: Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins. Their dysregulation is implicated in the pathogenesis of numerous diseases, including cancer. This compound serves as a valuable starting material for the synthesis of potent and selective HDAC inhibitors.

Synthetic Pathway to Indazole-Based HDAC6 Inhibitors

A plausible synthetic route to a selective Histone Deacetylase 6 (HDAC6) inhibitor, leveraging the this compound scaffold, is outlined below. This pathway culminates in a hydroxamic acid derivative, a common zinc-binding group (ZBG) essential for HDAC inhibition.

A This compound B Suzuki Coupling (Aryl boronic acid, Pd catalyst) A->B Step 1 C 6-Aryl-5-fluoro-1H-indazole B->C D N-Alkylation (Protected amino-linker) C->D Step 2 E N-Alkylated Indazole Derivative D->E F Deprotection E->F Step 3 G Amine Intermediate F->G H Amide Coupling (Carboxylic acid with ZBG precursor) G->H Step 4 I Ester Precursor H->I J Hydroxylamine Treatment I->J Step 5 K Final HDAC6 Inhibitor (Indazole Hydroxamic Acid) J->K

Caption: Synthetic workflow for an indazole-based HDAC6 inhibitor.

Experimental Protocol: Synthesis of an Indazole Hydroxamic Acid

The following is a generalized experimental protocol for the synthesis of an indazole-based hydroxamic acid, a potent HDAC inhibitor, starting from a 6-bromo-1H-indazole derivative.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of 6-bromo-1H-indazole (1.0 eq) in a suitable solvent such as 1,4-dioxane and water (4:1), add the desired arylboronic acid or ester (1.2 eq), a palladium catalyst like Pd(dppf)Cl2 (0.05 eq), and a base such as K2CO3 (2.0 eq).

  • Degas the mixture with nitrogen or argon and heat to 80-100 °C for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-aryl-1H-indazole derivative.

Step 2: N-Alkylation

  • To a solution of the 6-aryl-1H-indazole (1.0 eq) in an anhydrous aprotic solvent like DMF or THF, add a base such as sodium hydride (1.1 eq) at 0 °C.

  • After stirring for 30 minutes, add the desired alkylating agent containing a protected amine and a linker (e.g., Boc-protected aminoethyl bromide) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

Step 3: Deprotection

  • Dissolve the N-alkylated indazole derivative in a suitable solvent (e.g., dichloromethane for a Boc group).

  • Add a deprotecting agent such as trifluoroacetic acid (TFA) and stir at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure to obtain the amine intermediate.

Step 4: Amide Coupling

  • To a solution of the amine intermediate (1.0 eq) in a solvent like DMF, add a carboxylic acid that will be converted to the hydroxamic acid (e.g., adipic acid monomethyl ester) (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 6-18 hours.

  • Dilute with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify by column chromatography to yield the ester precursor.

Step 5: Hydroxamic Acid Formation

  • Dissolve the ester precursor (1.0 eq) in a mixture of THF and methanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (excess) and a base like sodium hydroxide at 0 °C.

  • Stir the reaction at room temperature for 1-5 hours, monitoring by TLC.

  • Acidify the reaction mixture with a weak acid (e.g., 1N HCl) to pH ~7 and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify by preparative HPLC or crystallization to obtain the final indazole hydroxamic acid.[1]

Quantitative Data: Indazole-Based HDAC Inhibitors

The following table summarizes the inhibitory activity of representative indazole-based HDAC inhibitors against various HDAC isoforms.

Compound IDTargetIC50 (nM)Cell LineAntiproliferative Activity (GI50, µM)Reference
5j HDAC61.8 ± 0.3HCT1163.1 ± 0.6[2]
12 HDAC6---[2]
15k HDAC12.7HCT-116-
HDAC24.2HeLa-
HDAC83.6
15m HDAC13.1HCT-116-
HDAC23.6HeLa-
HDAC83.3

Note: Data is compiled from multiple sources and experimental conditions may vary.

Signaling Pathway: HDAC6 Inhibition and Cellular Effects

HDAC6 is a unique cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin and cortactin. Inhibition of HDAC6 leads to hyperacetylation of these substrates, which has significant downstream effects on cellular processes.

A Indazole-Based HDAC6 Inhibitor B HDAC6 A->B Inhibits C α-tubulin (acetylated) B->C Deacetylates D Cortactin (acetylated) B->D Deacetylates G Protein Degradation (Aggresome Formation) B->G Regulates E Microtubule Stability (Increased) C->E F Cell Motility (Decreased) D->F H Anti-cancer Effects E->H F->H G->H

Caption: Cellular consequences of HDAC6 inhibition.

Therapeutic Target II: Protein Kinases

The indazole scaffold is a well-established ATP-mimetic, making it an ideal starting point for the design of protein kinase inhibitors. The 6-bromo substituent on the indazole ring is particularly amenable to cross-coupling reactions, allowing for the exploration of the solvent-exposed regions of the kinase ATP-binding pocket.

Synthetic Pathway to Indazole-Based PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is a hallmark of many cancers. 6-Bromo-1H-indazole is a key precursor for the synthesis of potent PLK4 inhibitors.

A 6-Bromo-1H-indazole B Iodination (NIS) A->B Step 1 C 6-Bromo-3-iodo-1H-indazole B->C D THP Protection C->D Step 2 E Protected Indazole D->E F Sonogashira Coupling E->F Step 3 G Alkynyl Indazole Derivative F->G H Suzuki or Buchwald-Hartwig Coupling G->H Step 4 I Functionalized Indazole H->I J THP Deprotection I->J Step 5 K Final PLK4 Inhibitor J->K

Caption: Synthetic workflow for an indazole-based PLK4 inhibitor.

Experimental Protocol: Synthesis of an Indazole-Based Kinase Inhibitor

The following is a generalized experimental protocol for the synthesis of a PLK4 inhibitor, starting from 6-bromo-1H-indazole.[3]

Step 1: Iodination

  • Dissolve 6-bromo-1H-indazole (1.0 eq) in DMF.

  • Add N-iodosuccinimide (NIS) (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 4 hours.

  • Pour the reaction mixture into water and add saturated aqueous ammonium chloride.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to afford 6-bromo-3-iodo-1H-indazole.

Step 2: THP Protection

  • To a solution of 6-bromo-3-iodo-1H-indazole (1.0 eq) in a suitable solvent, add 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of an acid such as p-toluenesulfonic acid.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction and work up to isolate the THP-protected indazole.

Step 3 & 4: Cross-Coupling Reactions

  • The protected 6-bromo-3-iodo-1H-indazole can undergo sequential palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling at the 3-position with a terminal alkyne, followed by a Suzuki or Buchwald-Hartwig coupling at the 6-position with a boronic acid or an amine, respectively.

  • These reactions are typically carried out in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent system.

Step 5: THP Deprotection

  • The final deprotection of the THP group is typically achieved under acidic conditions, for example, with HCl in an alcohol solvent, to yield the final kinase inhibitor.

Quantitative Data: Indazole-Based Kinase Inhibitors

The following table presents the inhibitory activity of representative indazole-based kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)Reference
C05 PLK4< 0.1IMR-320.948[3]
MCF-70.979[3]
H4601.679[3]
K22 PLK40.1MCF-71.3[4]
Axitinib VEGFRs, PLK40.2-1.6 (VEGFRs), 6.5 (PLK4)--[4]
CFI-400945 PLK42.8--[4]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Signaling Pathway: PLK4 Inhibition and Cancer Cell Fate

PLK4 is a critical regulator of centriole duplication during the cell cycle. Its inhibition disrupts this process, leading to mitotic errors and ultimately cell death in cancer cells that are often dependent on PLK4 overexpression.

A Indazole-Based PLK4 Inhibitor B PLK4 A->B Inhibits C Centriole Duplication B->C Promotes D Centrosome Amplification C->D Leads to (if overactive) E Mitotic Errors D->E F Aneuploidy E->F G Apoptosis F->G H Cancer Cell Death G->H

Caption: The impact of PLK4 inhibition on the cell cycle and cancer cell survival.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent and selective inhibitors of HDACs and protein kinases underscores its importance in modern drug discovery. The synthetic methodologies and biological data presented in this guide provide a framework for the continued exploration of the indazole scaffold in the development of novel therapeutic agents. For researchers and drug development professionals, this compound represents a key starting point for generating innovative molecules with the potential to address significant unmet medical needs, particularly in the field of oncology.

References

In Silico Modeling of 6-Bromo-5-fluoro-1H-indazole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical whitepaper provides a comprehensive guide to the in silico modeling of 6-Bromo-5-fluoro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available research on this specific molecule, this guide presents a hypothetical, yet methodologically rigorous, workflow for assessing its potential interactions with a plausible biological target. We use Histone Deacetylase 6 (HDAC6) as an exemplary target, based on the known activity of related indazole-based compounds as HDAC inhibitors.[1] This document is intended for researchers, computational chemists, and drug development professionals, offering detailed protocols for molecular docking and molecular dynamics simulations, structured data presentation, and visual workflows to guide future research.

Introduction

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2] The specific compound, this compound, is a halogenated indazole derivative. While its synthesis is documented, its biological interactions and therapeutic potential remain largely unexplored in published literature.[3][4]

In silico modeling provides a powerful, resource-efficient approach to predict and analyze the interactions of small molecules with biological macromolecules.[5][6] Techniques such as molecular docking and molecular dynamics (MD) simulation allow for the prediction of binding modes, estimation of binding affinities, and assessment of the stability of protein-ligand complexes at an atomic level.[7][8]

This guide outlines a complete in silico workflow to characterize the potential interactions of this compound. As recent studies have successfully developed potent indazole-based inhibitors for Histone Deacetylase 6 (HDAC6), a key enzyme in cancer and inflammatory diseases, we have selected HDAC6 as a representative target for this hypothetical study.[1][9]

Hypothetical In Silico Experimental Workflow

The workflow for investigating the interaction between this compound and a target protein like HDAC6 involves several sequential computational steps. This process begins with the preparation of both the ligand and the protein, proceeds to predicting the binding orientation through molecular docking, and culminates in a dynamic simulation to assess the stability of the complex.

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Molecular Dynamics P1 Target Identification (e.g., HDAC6) P2 Protein Preparation (PDB: 5EDU) - Remove water/ligands - Add hydrogens - Assign charges P1->P2 D1 Grid Box Generation (Define binding site) P2->D1 L1 Ligand Preparation (this compound) - 2D to 3D conversion - Energy minimization - Assign charges D2 Molecular Docking (e.g., AutoDock Vina) L1->D2 D1->D2 D3 Pose Analysis - Binding energy scoring - Interaction analysis D2->D3 MD1 System Building - Solvation (water box) - Ionization D3->MD1 Select best pose MD2 MD Simulation (e.g., GROMACS) - Minimization - NVT/NPT Equilibration - Production MD MD1->MD2 MD3 Trajectory Analysis - RMSD/RMSF - Hydrogen bonds - Binding free energy (MM/PBSA) MD2->MD3

Caption: In Silico Workflow for Protein-Ligand Interaction Analysis.

Relevant Biological Pathway: HDAC Signaling

Histone Deacetylases (HDACs) are critical enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This activity modulates chromatin structure and gene expression and is integral to various signaling pathways controlling cell cycle, apoptosis, and inflammation.[10][11] An inhibitor of HDAC6, such as a derivative of this compound, would be expected to interfere with these processes, leading to hyperacetylation of target proteins like α-tubulin and potentially triggering anti-tumor responses.

G Indazole 6-Bromo-5-fluoro- 1H-indazole Derivative HDAC6 HDAC6 Indazole->HDAC6 Inhibition aTubulin α-Tubulin (acetylated) HDAC6->aTubulin Deacetylation HSP90 HSP90 (acetylated) HDAC6->HSP90 Deacetylation Chromatin Chromatin HDAC6->Chromatin Microtubule Microtubule Stability aTubulin->Microtubule ProteinDeg Misfolded Protein Degradation HSP90->ProteinDeg CellCycle Cell Cycle Arrest Microtubule->CellCycle Apoptosis Apoptosis ProteinDeg->Apoptosis GeneExpr Gene Expression (Repression) Chromatin->GeneExpr

Caption: Simplified HDAC6 Signaling Pathway and Point of Inhibition.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that would be generated from the in silico workflow described above.

Table 1: Molecular Docking Results This table presents the predicted binding affinities and key interactions of this compound with the active site of HDAC6 (PDB ID: 5EDU).

ParameterValueKey Interacting Residues
Binding Affinity (kcal/mol) -7.9HIS610, HIS611, PHE620
Hydrogen Bonds 2HIS610, ASP700
Halogen Bond (Bromine) 1GLY621 (Backbone C=O)
Pi-Stacking Interactions 1PHE620
Catalytic Zinc Coordination YesIndazole N-H

Table 2: Molecular Dynamics Simulation Analysis (100 ns) This table summarizes key metrics from a 100-nanosecond MD simulation, assessing the stability of the HDAC6-ligand complex.

MetricAverage ValueInterpretation
Ligand RMSD (Å) 1.8 ± 0.4Stable ligand binding within the pocket
Protein Backbone RMSD (Å) 2.5 ± 0.3No significant conformational changes to the protein
Radius of Gyration (Rg) (Å) 22.5 ± 0.2The protein maintains a compact structure
Solvent Accessible Surface Area (SASA) (Ų) 14500 ± 250No major unfolding events observed
MM/PBSA Binding Free Energy (kcal/mol) -25.7 ± 3.1Favorable and stable binding energy

Experimental Protocols

The following sections provide detailed methodologies for the core experiments in the proposed in silico workflow.

Protocol for Molecular Docking

Objective: To predict the binding pose and affinity of this compound within the HDAC6 active site.

Software:

  • Ligand Preparation: Avogadro, Open Babel

  • Protein Preparation: UCSF Chimera, AutoDockTools

  • Docking: AutoDock Vina

Methodology:

  • Protein Preparation:

    • Download the crystal structure of human HDAC6 (e.g., PDB ID: 5EDU) from the RCSB Protein Data Bank.

    • Load the structure into UCSF Chimera. Remove all water molecules, co-crystallized ligands, and non-essential protein chains.

    • Using AutoDockTools, add polar hydrogens and compute Gasteiger charges for the protein atoms.

    • Save the prepared protein structure in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of this compound and generate its 3D coordinates using Avogadro.

    • Perform an energy minimization of the 3D structure using the MMFF94 force field.

    • Use Open Babel to convert the ligand file to PDBQT format, which assigns Gasteiger charges and defines rotatable bonds.

  • Grid Box Generation:

    • Identify the active site of HDAC6 based on the position of the co-crystallized ligand in the original PDB file.

    • In AutoDockTools, define a grid box that encompasses the entire active site. A typical size would be 25 x 25 x 25 Å, centered on the catalytic zinc ion.

  • Docking Simulation:

    • Execute AutoDock Vina using a configuration file specifying the prepared protein, ligand, and grid box parameters.

    • Set the exhaustiveness parameter to 32 to ensure a thorough conformational search.

    • The simulation will generate multiple binding poses, ranked by their predicted binding affinity in kcal/mol.

  • Analysis:

    • Visualize the top-ranked poses in complex with the HDAC6 receptor using PyMOL or UCSF Chimera.

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) for the most favorable pose.

Protocol for Molecular Dynamics Simulation

Objective: To evaluate the dynamic stability and interactions of the this compound-HDAC6 complex over time in a simulated physiological environment.

Software:

  • Simulation Engine: GROMACS

  • Force Fields: CHARMM36m (for protein), CGenFF (for ligand)

  • Analysis: GROMACS analysis tools, VMD/PyMOL

Methodology:

  • System Preparation:

    • Select the top-ranked docked pose from the molecular docking experiment as the starting structure.

    • Generate ligand topology and parameter files using the CGenFF server.

    • Combine the protein and ligand coordinates into a single complex file.

  • Solvation and Ionization:

    • Define a cubic simulation box, ensuring a minimum distance of 10 Å between the protein and the box edges.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration of 0.15 M.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the system for 50,000 steps to remove steric clashes and relax the system.

  • System Equilibration:

    • NVT Equilibration: Heat the system to 300 K and equilibrate for 1 nanosecond (ns) under constant Number of particles, Volume, and Temperature (NVT) ensemble. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Equilibration: Equilibrate the system for 5 ns under constant Number of particles, Pressure, and Temperature (NPT) ensemble at 1 bar and 300 K. Gradually release the position restraints on the complex.

  • Production MD Run:

    • Run the production simulation for at least 100 ns without any restraints. Save the coordinates (trajectory) every 10 picoseconds (ps).

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.

    • Analyze the persistence of hydrogen bonds and other key interactions over the simulation time.

    • Calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method on trajectory snapshots.

Conclusion

This technical guide presents a robust and detailed framework for the in silico investigation of this compound. By employing a systematic workflow of molecular docking and molecular dynamics simulation, researchers can generate valuable hypotheses about its potential biological targets, binding modes, and interaction stability. The hypothetical case study targeting HDAC6 demonstrates how this approach can elucidate potential mechanisms of action and provide a rational basis for subsequent in vitro and in vivo validation. The protocols and data structures provided herein are intended to serve as a foundational resource for advancing the study of this and other novel small molecules in the drug discovery pipeline.

References

An In-depth Technical Guide to 6-Bromo-5-fluoro-1H-indazole: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound that has emerged as a significant building block in medicinal chemistry. Its unique substitution pattern offers versatile handles for the synthesis of complex molecular architectures, leading to its incorporation into a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and structured data are presented to facilitate its use in research and drug discovery.

Introduction

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a privileged scaffold in drug discovery. The incorporation of halogen atoms, such as bromine and fluorine, into the indazole core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This compound (CAS No. 1286734-85-7) has garnered attention as a valuable intermediate due to the distinct reactivity of its substituents, enabling selective functionalization and the exploration of new chemical space.

Discovery and History

The precise first synthesis and disclosure of this compound in the public domain is not readily apparent from currently available scientific literature and patent databases. The compound's CAS number, 1286734-85-7, points to its relatively recent emergence as a commercially available and utilized chemical entity. Its appearance in the catalogs of chemical suppliers and its citation in patent literature from the mid-2010s onwards suggest its discovery and initial synthesis likely occurred within an industrial drug discovery program, with its utility as a versatile synthetic intermediate being the primary driver for its wider availability.

While the seminal publication detailing its initial preparation remains elusive, its use is documented in patents for the synthesis of more complex molecules. For instance, a patent application from 2022 describes the use of this compound as a reactant in the preparation of pyridine derivatives as potential modulators of calcium-activated chloride channels.[1] This highlights its role as a key starting material in the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1286734-85-7
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in organic solvents such as DMSO and methanol

Synthesis and Experimental Protocols

While the initial discovery publication is not available, a plausible synthetic route can be inferred from established methods for the synthesis of substituted indazoles. A common and effective method for the synthesis of the indazole core is the diazotization of a substituted aniline followed by cyclization.

General Synthetic Pathway

A logical retrosynthetic analysis suggests that this compound can be prepared from a suitably substituted aniline precursor, such as 4-bromo-5-fluoro-2-methylaniline. The general synthetic workflow would involve the following key transformations:

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed experimental protocol for the synthesis of this compound based on established chemical principles for indazole synthesis.

Step 1: Diazotization of 4-Bromo-5-fluoro-2-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-bromo-5-fluoro-2-methylaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization and Work-up

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours, or until the evolution of nitrogen gas ceases. The cyclization reaction forms the indazole ring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Illustrative)

ParameterValue
Starting Material 4-Bromo-5-fluoro-2-methylaniline
Key Reagents Sodium nitrite, Acetic acid, Propionic acid
Reaction Temperature 0-5 °C (Diazotization), 60-70 °C (Cyclization)
Reaction Time 4-6 hours
Typical Yield 60-75%
Purity Assessment NMR, LC-MS, HPLC

Applications in Drug Discovery

This compound serves as a critical intermediate in the synthesis of various biologically active compounds, particularly in the realm of oncology and inflammatory diseases. The bromine atom at the 6-position is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl and heteroaryl substituents. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final compound.

Intermediate in the Synthesis of Kinase Inhibitors

The indazole scaffold is a well-established core for numerous kinase inhibitors. The functional handles on this compound allow for the elaboration of complex structures that can target the ATP-binding site of various kinases implicated in cancer cell proliferation and survival.

Caption: Role of this compound in kinase inhibitor synthesis.

Precursor for Histone Deacetylase (HDAC) Inhibitors

There is evidence of this compound being used as a reactant in the preparation of histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibitors have shown promise as anti-cancer agents. The indazole core can serve as a scaffold to which a zinc-binding group and a surface recognition "cap" group are attached, the three key pharmacophoric elements of many HDAC inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. While its specific discovery and historical origins are not prominently documented, its utility is evident from its commercial availability and its application in the synthesis of novel therapeutic agents, including kinase and HDAC inhibitors. The synthetic protocols and data presented in this guide are intended to support researchers in the effective utilization of this important chemical intermediate.

References

literature review of 6-Bromo-5-fluoro-1H-indazole applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of 6-Bromo-5-fluoro-1H-indazole

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of a wide array of kinases.[1][3] Within this class, this compound (CAS: 1286734-85-7) emerges as a highly versatile and valuable building block for drug discovery.

This technical guide provides a comprehensive review of the applications of this compound, focusing on its synthetic utility and its role in the generation of potent kinase inhibitors. We will detail common experimental protocols, present quantitative data from structurally related compounds to illustrate the scaffold's potential, and visualize key synthetic and biological pathways.

Synthetic Versatility and Core Reactions

The strategic placement of halogen atoms on the indazole ring makes this compound an ideal starting material for synthetic diversification.

  • C6-Bromo Group : The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][4] This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the solvent-exposed regions of kinase ATP-binding pockets to enhance potency and selectivity.[1]

  • C5-Fluoro Group : The fluorine atom at the 5-position can significantly influence the molecule's physicochemical properties. It can lower the pKa of the indazole N-H, enhance binding affinity through hydrogen bonding, and improve metabolic stability by blocking potential sites of oxidation.

The most common application of this scaffold is the Suzuki-Miyaura coupling to create carbon-carbon bonds, a cornerstone reaction in modern drug synthesis.[5]

G cluster_reaction Suzuki-Miyaura Coupling reagent_node reagent_node intermediate_node intermediate_node catalyst_node catalyst_node product_node product_node condition_node condition_node indazole This compound catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) indazole->catalyst product 6-Aryl-5-fluoro-1H-indazole (Kinase Inhibitor Precursor) boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->catalyst catalyst->product base Base (e.g., K2CO3) base->catalyst solvent Solvent (Dioxane/Water) solvent->catalyst

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Kinase Inhibitor Development

Derivatives of the 6-bromo-1H-indazole scaffold have shown significant potential in targeting protein kinases implicated in oncology and other diseases.[3] While extensive public data on inhibitors derived specifically from the 5-fluoro variant is limited, the activity of related compounds provides a strong rationale for its use. Key kinase targets for indazole-based inhibitors include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like kinase 4 (PLK4).[1][6]

Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a critical signaling protein involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[7][8] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Indazole-based molecules can effectively block the ATP-binding site of VEGFR-2, thereby inhibiting downstream signaling.[8]

G cluster_membrane Cell Membrane receptor_node receptor_node inhibitor_node inhibitor_node pathway_node pathway_node downstream_node downstream_node VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Indazole Indazole-Based Inhibitor Indazole->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival MEK MEK Raf->MEK Proliferation Cell Proliferation mTOR->Proliferation Migration Cell Migration mTOR->Migration ERK ERK MEK->ERK ERK->Proliferation

Simplified VEGFR-2 signaling pathway and point of inhibition.
Quantitative Activity of Related Indazole Scaffolds

The following table summarizes the biological activity of representative kinase inhibitors that feature the indazole scaffold. This data illustrates the high potency achievable with this chemical class.

Compound Name/IDTarget KinaseIC₅₀ (nM)Cell LineCellular IC₅₀ (µM)Citation
Axitinib VEGFR-20.2--[6]
CFI-400945 PLK42.8MDA-MB-2310.011[6]
Pazopanib VEGFR-230--[9]
Compound 27a FGFR1< 4.1KG-10.025[9]
Compound C05 PLK4< 0.1IMR-320.948[6]
Note: This data is for structurally related indazole compounds and is presented to demonstrate the potential of the scaffold. IC₅₀ values can vary based on experimental conditions.

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of compounds derived from this compound.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling an arylboronic acid with the 6-bromo-indazole scaffold.[4][10][11]

  • Reagent Preparation : In an oven-dried reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Solvent Addition : Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Catalyst Addition : Add the palladium catalyst, for example [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 5 mol%), to the reaction mixture under the inert atmosphere.

  • Reaction : Heat the mixture to 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a representative fluorescence-based assay to determine the IC₅₀ value of a synthesized inhibitor.[3]

  • Reagent Preparation : Prepare serial dilutions of the test compound in the assay buffer (e.g., DMSO). Prepare a solution of the target kinase (e.g., VEGFR-2), a suitable fluorescently-labeled substrate peptide, and ATP. The ATP concentration should be near its Michaelis-Menten constant (Km) for the kinase.

  • Assay Procedure : In a 384-well microplate, add the serially diluted compounds. Add control wells containing only the diluent (e.g., DMSO).

  • Reaction Initiation : Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well.

  • Incubation : Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow for substrate phosphorylation.

  • Detection : Stop the reaction and measure the fluorescence signal using a suitable plate reader. The signal intensity will be proportional to the extent of kinase activity.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the control wells. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a strategically functionalized scaffold of significant value in modern drug discovery. Its C6-bromo position provides a versatile handle for diversification through robust cross-coupling chemistry, while the C5-fluoro substituent offers a means to fine-tune the resulting molecule's pharmacological properties. Although detailed public reports on its specific applications are still emerging, the proven success of the broader indazole class in generating potent and selective kinase inhibitors strongly underscores its potential.[12] The protocols and data presented herein provide a foundational guide for researchers and scientists aiming to leverage this promising building block in the development of novel targeted therapies.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 6-Bromo-5-fluoro-1H-indazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly kinase inhibitors.[1] Its structural resemblance to the purine core of ATP enables indazole-based compounds to function as competitive inhibitors at the ATP-binding site of a wide array of protein kinases.[1][2] Among the variously substituted indazoles, 6-Bromo-5-fluoro-1H-indazole has emerged as a critical building block for the synthesis of potent and selective kinase inhibitors.

The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 5-position offers a versatile platform for synthetic modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of diverse aryl and heteroaryl substituents to explore the solvent-exposed regions of the kinase ATP-binding pocket.[3] The fluorine atom at the 5-position can enhance binding affinity and modulate the physicochemical properties of the final compound, such as metabolic stability and membrane permeability.

This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in the discovery of novel kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Rationale for Use in Kinase Inhibitor Synthesis

The 1H-indazole core acts as a bioisostere of the purine ring in ATP, allowing it to competitively bind to the kinase active site.[1] The nitrogen atoms of the indazole ring can serve as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase, a key determinant of binding affinity.[1] The 6-bromo substituent provides a synthetic handle for introducing various functionalities that can interact with other regions of the ATP binding pocket, thereby enhancing potency and selectivity. The 5-fluoro substituent can contribute to improved biological activity through favorable electronic and steric interactions.

Key Kinase Targets

Derivatives of this compound have shown inhibitory activity against several important kinase targets, including:

  • BRAF: A serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, such as the V600E mutation, are found in a high percentage of melanomas.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A family of receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]

  • Polo-like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication. Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers.[3][4]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the use of this compound in the synthesis and evaluation of kinase inhibitors.

Protocol 1: Synthesis of a 3-Aryl-6-bromo-5-fluoro-1H-indazole Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add [Pd(dppf)Cl₂] (0.05 mmol) to the vessel.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-6-bromo-5-fluoro-1H-indazole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the kinase assay buffer.

  • In a 384-well plate, add the kinase, substrate, and the serially diluted inhibitor.

  • Initiate the kinase reaction by adding ATP. The ATP concentration is typically at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following tables summarize representative quantitative data for kinase inhibitors derived from indazole scaffolds.

Table 1: In Vitro Kinase Inhibitory Activity of Indazole-Based PLK4 Inhibitors

Compound IDR1 Substitution (on phenyl attached to 4-amino)R2 Substitution (on indazole core)PLK4 IC50 (nM)Cellular Antiproliferative Activity (MCF-7, IC50 µM)
LEAD-001 HH505.2
COMP-002 FH353.8
COMP-003 ClH282.5
COMP-004 CH₃H454.1
COMP-005 HF626.8
COMP-006 HCl556.1
COMP-007 HCH₃758.3
Axitinib --6.50.2
Centrinone --2.74.8

Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[4]

Table 2: Kinase Inhibition Profile of Representative Indazole-Based Inhibitors

Compound/ScaffoldTarget KinaseIC50 (nM)Assay Type
6-bromo-1H-indazole derivative PLK42.8Biochemical
Axitinib VEGFR20.2Biochemical
Pazopanib VEGFR230Biochemical
Indazole-based inhibitor BRAF (V600E)31Cell-free

This table summarizes IC50 values for representative kinase inhibitors based on the indazole scaffold against clinically relevant protein kinases.[1]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound in kinase inhibitor development.

G cluster_workflow Experimental Workflow: Kinase Inhibitor Synthesis & Screening Start This compound Step1 Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Step1 Step2 Purification (Column Chromatography) Step1->Step2 Product Kinase Inhibitor Candidate Step2->Product Screening In Vitro Kinase Assay (e.g., ADP-Glo) Product->Screening Data IC50 Determination Screening->Data

Figure 1: General workflow for synthesis and screening.

G cluster_pathway Simplified BRAF Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->BRAF

Figure 2: Inhibition of the BRAF signaling pathway.

G cluster_pathway Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor This compound -derived Inhibitor Inhibitor->VEGFR

Figure 3: Inhibition of the VEGFR signaling pathway.

References

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-5-fluoro-1H-indazole. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce a diverse array of substituted indazoles. These compounds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate.[1] For this compound, the bromine atom at the 6-position serves as an effective leaving group for this transformation, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[2] The presence of the fluorine atom at the 5-position can influence the electronic properties of the indazole ring, potentially affecting reactivity. The unprotected N-H of the indazole can also play a role in the reaction, and in some cases, protection of this group may be considered to avoid potential side reactions or catalyst inhibition.[3][4]

Data Presentation: Reaction Conditions for Suzuki Coupling of Bromo-Indazoles

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of different bromo-indazole derivatives. This data provides a strong basis for the development of a protocol for this compound.

Indazole DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100N/AHigh[5]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃Dimethoxyethane802High[6][7]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)-Cs₂CO₃dioxane/EtOH/H₂O1404Moderate to Good[8]
3-bromo-1H-indazoleVarious aryl boronic acidsPd(PPh₃)₄-Cs₂CO₃1,4-dioxane/EtOH/H₂O140 (MW)N/AGood[9]
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious aryl boronic acidsPd(dppf)Cl₂·DCM (0.05 eq.)-K₂CO₃ (3 eq.)1,4-dioxane/water10012Good[10]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on commonly successful conditions for the Suzuki coupling of bromo-indazoles.[3][5] Optimization may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or dimethoxyethane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask or reaction vial, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X Ln oxidative_addition->ar_pd_x transmetalation Transmetalation (R-B(OH)₂ + Base) ar_pd_x->transmetalation ar_pd_r Ar-Pd(II)-R Ln transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Combine Reactants: This compound, Boronic Acid, Base purge Purge with Inert Gas start->purge add_solvent Add Degassed Solvent purge->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst heat Heat and Stir (Monitor by TLC/LC-MS) add_catalyst->heat workup Aqueous Work-up and Extraction heat->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application of 6-Bromo-5-fluoro-1H-indazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its indazole core is a "privileged scaffold," meaning it is a structural motif capable of binding to a variety of biological targets. The indazole ring is a bioisostere of the purine base of ATP, allowing indazole derivatives to act as competitive inhibitors for a wide range of enzymes, particularly kinases.

The strategic placement of bromine and fluorine atoms on the indazole ring enhances the molecule's utility in drug design. The bromine atom at the 6-position provides a reactive handle for various cross-coupling reactions, such as Suzuki-Myaura and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents to explore the solvent-exposed regions of target binding sites. The fluorine atom at the 5-position can modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles of drug candidates.

This document provides detailed application notes on the use of this compound in the synthesis of bioactive molecules, with a focus on its emerging role as a key intermediate in the development of potent and selective histone deacetylase (HDAC) inhibitors. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are also provided.

Key Applications in Medicinal Chemistry

While the indazole scaffold is widely recognized for its application in developing kinase inhibitors, this compound has been specifically identified as a reactant in the preparation of histone deacetylase (HDAC) inhibitors[1]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs has emerged as a promising therapeutic strategy for the treatment of various cancers.

Histone Deacetylase (HDAC) Inhibitors

HDACs remove acetyl groups from lysine residues of both histone and non-histone proteins. Deacetylation of histones leads to a more compact chromatin structure, repressing gene transcription. In cancer, the overexpression of certain HDACs can lead to the silencing of tumor suppressor genes. HDAC inhibitors restore the acetylation levels of histones, leading to a more open chromatin structure and the re-expression of these silenced genes. This can result in cell cycle arrest, differentiation, and apoptosis of cancer cells.

Derivatives of this compound are being explored as "cap" groups in the design of HDAC inhibitors. The typical pharmacophore for an HDAC inhibitor consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme. The versatile chemistry of the this compound scaffold allows for the systematic modification of the cap group to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data on Indazole-Based HDAC Inhibitors

The following table summarizes the in vitro activity of a potent indazole-based HDAC6 inhibitor. While the specific use of this compound as the starting material for this particular compound is not explicitly detailed in the public domain, this data is representative of the potential of this class of compounds.

Compound IDTargetIC50 (nM)Cell LineGI50 (µM)
5jHDAC61.8 ± 0.3HCT1163.1 ± 0.6

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Experimental Protocols

Synthesis of 6-Aryl/Heteroaryl-5-fluoro-1H-indazoles via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 6-position of the this compound core.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst (typically 2-5 mol%) under a stream of inert gas.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Synthesis of 6-Amino-5-fluoro-1H-indazoles via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of primary and secondary amines at the 6-position of the this compound scaffold.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, RuPhos pre-catalyst)

  • Ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Cs₂CO₃, LiHMDS)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent and the amine (1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture (typically 65-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

In Vitro HDAC6 Activity Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the enzymatic activity of purified human HDAC6.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a lysine developer and a stop reagent like Trichostatin A)

  • Test compound (dissolved in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in HDAC Assay Buffer.

  • Add 40 µL of HDAC Assay Buffer to each well.

  • Add 10 µL of the test compound dilutions or vehicle control (DMSO in assay buffer) to the appropriate wells.

  • Add 25 µL of diluted recombinant HDAC6 enzyme to each well.

  • Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based HDAC Inhibition Assay

This assay determines the effect of a test compound on HDAC activity within a cellular context.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Cell-permeable, luminogenic HDAC assay reagent (e.g., HDAC-Glo™ I/II)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Seed the cells in the assay plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Treat the cells with the test compound dilutions or vehicle control and incubate for a specified period (e.g., 4-24 hours).

  • Equilibrate the plate and the HDAC assay reagent to room temperature.

  • Add the HDAC assay reagent to each well, according to the manufacturer's instructions.

  • Incubate at room temperature for 15-30 minutes to allow for cell lysis and the enzymatic reaction to occur.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of HDAC activity at each compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bioactive Molecules cluster_assay Biological Evaluation Start 6-Bromo-5-fluoro- 1H-indazole Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Introduce diverse substituents Derivative Functionalized Indazole Derivative Coupling->Derivative Biochemical In Vitro HDAC Inhibition Assay Derivative->Biochemical Determine IC50 Cellular Cell-Based HDAC Activity Assay Biochemical->Cellular Confirm cellular activity Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cellular->Cytotoxicity Assess anti-proliferative effects (GI50) Result Lead Compound Identification Cytotoxicity->Result

Caption: Workflow for the development of HDAC inhibitors from this compound.

HDAC_Signaling_Pathway cluster_chromatin Chromatin State cluster_gene_expression Gene Expression cluster_cellular_outcome Cellular Outcome in Cancer Histones Histone Proteins HATs Histone Acetyltransferases (HATs) Histones->HATs Acetylated_Histones Acetylated Histones (Open Chromatin) HATs->Acetylated_Histones Acetylation HDACs Histone Deacetylases (HDACs) Deacetylated_Histones Deacetylated Histones (Closed Chromatin) HDACs->Deacetylated_Histones Deacetylation Acetylated_Histones->HDACs Gene_Activation Gene Transcription Activated Acetylated_Histones->Gene_Activation Gene_Repression Gene Transcription Repressed Deacetylated_Histones->Gene_Repression Tumor_Suppressor Tumor Suppressor Gene Expression Gene_Activation->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis HDAC_Inhibitor HDAC Inhibitor (derived from 6-Bromo-5-fluoro- 1H-indazole) HDAC_Inhibitor->HDACs Inhibition

Caption: Simplified signaling pathway of HDAC inhibition in cancer cells.

References

Application Notes and Protocols: 6-Bromo-5-fluoro-1H-indazole as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-fluoro-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of biologically active compounds.[1][2] Its unique structural features, including the indazole core which can mimic the purine structure of ATP, make it a privileged motif for targeting various enzymes, particularly protein kinases.[3][4] The presence of a bromine atom at the 6-position provides a convenient handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to explore the chemical space and optimize pharmacological properties.[5][6] The fluorine atom at the 5-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutic agents.

Data Presentation: Biological Activities of this compound Derivatives

The following table summarizes the in vitro biological activities of representative compounds synthesized using this compound as a starting material. The primary focus of research has been on the development of potent kinase inhibitors for oncology.[7][8]

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50, µM)Reference
C05 PLK4< 0.1IMR-320.948[7]
MCF-70.979[7]
H4601.679[7]
K17 PLK40.3--[8]
K22 PLK40.1MCF-71.3[8]
Axitinib PLK46.5--[8]
CFI-400437 PLK40.6--[8]
CFI-400945 PLK42.8--[8]

Experimental Protocols

Detailed methodologies for key synthetic transformations involving this compound are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of a wide range of derivatives.

Protocol 1: Large-Scale Synthesis of 6-Bromo-1H-indazole

This protocol describes a scalable synthesis of the parent compound, 6-bromo-1H-indazole, which can be subsequently fluorinated to obtain this compound.[9]

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).[9]

  • Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.[9]

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).[9]

  • Heat the mixture to reflux at 68°C and maintain for 20 hours.[9]

  • After the reaction is complete, cool the mixture to 25°C.[9]

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under vacuum.[9]

  • Add water to the residue and perform an azeotropic distillation.[9]

  • Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.[9]

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.[9]

  • Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.[9]

  • Evaporate the solvent from the resulting mixture.[9]

  • Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.[9]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general procedure for the C-C bond formation at the 6-position of the indazole core.[5][6][10]

Materials:

  • This compound derivative (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)[6]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)[11]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)[6][11]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)[5][10]

Procedure:

  • In a reaction vessel, combine the this compound derivative, arylboronic acid, and base.[6][10]

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.[5]

  • Add the degassed solvent system via syringe.[10]

  • Add the palladium catalyst under an inert atmosphere.[5][10]

  • Heat the reaction mixture to 80-100°C and stir for 8-12 hours.[5][11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.[5]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Filter the mixture and concentrate the solvent under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography.[5]

Protocol 3: N-1 Alkylation of the Indazole Ring

This protocol describes a regioselective N-1 alkylation using sodium hydride in THF, which generally favors the thermodynamically more stable N-1 isomer.[12][13]

Materials:

  • This compound (1.0 equiv.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)[12][13]

  • Anhydrous tetrahydrofuran (THF)[12][13]

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv.)[12]

Procedure:

  • To a solution of this compound in anhydrous THF, add sodium hydride portion-wise at 0°C.[12]

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[12]

  • Add the alkylating agent dropwise to the suspension at room temperature.[12]

  • Stir the reaction mixture at room temperature or heat as required until the reaction is complete (monitored by TLC).[12]

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).[12]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[12]

  • Purify the residue by column chromatography to separate the N-1 and N-2 isomers.[12]

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.[4]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compounds (derivatives of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.[3]

  • In a 384-well plate, add the serially diluted compounds.[3]

  • Initiate the kinase reaction by adding a solution of the target kinase, the fluorescently labeled substrate, and ATP to each well. The ATP concentration is typically at or near the Km for the specific kinase.[3]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3]

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.

PLK4_Signaling_Pathway cluster_0 Centrosome Duplication Cycle cluster_1 Therapeutic Intervention PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Master Regulator Aneuploidy Aneuploidy Centriole_Duplication->Aneuploidy Dysregulation leads to Genomic_Instability Genomic Instability Aneuploidy->Genomic_Instability Cancer_Cell_Proliferation Cancer Cell Proliferation Genomic_Instability->Cancer_Cell_Proliferation Indazole_Inhibitor This compound Derivative (e.g., C05, K22) Indazole_Inhibitor->PLK4 Inhibition

Caption: PLK4 signaling pathway and the inhibitory action of indazole derivatives.

Suzuki_Coupling_Workflow Start This compound Reaction_Setup Reaction Setup: - Palladium Catalyst - Base - Solvent Start->Reaction_Setup Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Setup Heating Heating (80-100°C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Final_Product 6-Aryl-5-fluoro-1H-indazole Purification->Final_Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound has proven to be a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents.[4] The synthetic protocols and biological data presented herein provide a solid foundation for researchers to design and synthesize new derivatives with improved potency, selectivity, and drug-like properties. The adaptability of the indazole scaffold to various chemical modifications ensures its continued importance in the field of drug discovery.

References

synthetic routes to novel indazole derivatives from 6-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An overview of versatile and efficient synthetic strategies for the functionalization of 6-Bromo-5-fluoro-1H-indazole, a key building block for the development of novel indazole derivatives in medicinal chemistry. This document provides detailed protocols for palladium-catalyzed cross-coupling reactions and N-alkylation, supported by quantitative data and visual workflows.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anti-inflammatory, anti-cancer, and kinase-inhibiting agents.[1][2] this compound is a particularly valuable starting material, offering a reactive handle at the C6 position for diversification through modern cross-coupling chemistry. The presence of the fluorine atom at the C5 position can enhance metabolic stability and binding affinity, making its derivatives highly sought after in drug discovery programs.[3]

This application note details robust and reproducible synthetic routes, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, for the synthesis of novel C6-substituted indazole derivatives. Additionally, a protocol for N1-functionalization is provided to enable further structural exploration.

Core Synthetic Strategies

The primary synthetic transformations for diversifying this compound involve palladium-catalyzed cross-coupling reactions at the C6-position and alkylation at the N1-position. These strategies allow for the introduction of a wide range of aryl, heteroaryl, amino, and alkyl functionalities, providing a powerful toolkit for generating compound libraries for biological screening.

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R₂NH Pd Catalyst, Base n_alkylation N1-Alkylation start->n_alkylation R-X, Base prod_suzuki 6-Aryl/Heteroaryl-5-fluoro- 1H-indazole Derivatives suzuki->prod_suzuki prod_buchwald 6-Amino-5-fluoro-1H-indazole Derivatives buchwald->prod_buchwald prod_n_alkylation 1-Alkyl-6-Bromo-5-fluoro- 1H-indazole Derivatives n_alkylation->prod_n_alkylation prod_suzuki->n_alkylation R-X, Base prod_combined 1-Alkyl-6-Aryl/Amino-5-fluoro- 1H-indazole Derivatives prod_buchwald->n_alkylation R-X, Base prod_n_alkylation->suzuki R-B(OH)₂... prod_n_alkylation->buchwald R₂NH...

Caption: Synthetic workflow for the diversification of this compound.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between aryl halides and organoboron compounds.[4][5] It is highly effective for introducing aryl and heteroaryl moieties at the C6 position of the indazole core, tolerating a wide range of functional groups.[6][7]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of bromo-indazoles with various boronic acids. While these examples use different indazole cores, the conditions are readily adaptable for this compound.

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-dioxane/water80-100High[4]
2N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dimethoxyethane8070-90[6]
32-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dimethoxyethane80~85[6]
4Phenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃1,4-dioxane/water10067.5[8]
Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-5-fluoro-1H-indazole

Materials:

  • This compound (1.0 equiv)

  • (4-methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (5:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the desired product.

Catalytic Cycle Visualization

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition Complex pd0->oxidative_add Oxidative Addition transmetal Transmetalation Complex oxidative_add->transmetal Transmetalation reductive_elim Reductive Elimination Complex transmetal->reductive_elim Isomerization bx3 B(OH)₃ + X⁻ transmetal->bx3 reductive_elim->pd0 Reductive Elimination product Ar-Ar' (Product) reductive_elim->product arx Ar-Br (Indazole) arx->oxidative_add rb_oh2 Ar'-B(OH)₃⁻ rb_oh2->transmetal base Base (OH⁻) Activates Boronic Acid base->rb_oh2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] It is a powerful method for synthesizing N-aryl and N-alkyl derivatives from aryl halides, allowing for the introduction of diverse primary and secondary amines at the C6-position of the indazole ring.[9][11]

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

This table provides representative conditions and yields for the Buchwald-Hartwig amination of 6-bromo-1H-indazole derivatives. These protocols are directly applicable to this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Methoxy-anilineBrettPhos G3 (2)-LiHMDSTHF6592[9]
2MorpholineRuPhos G3 (2)-LiHMDSTHF6585[9]
3AnilinePd(OAc)₂ (2)XPhos (4)KOt-BuToluene100-150Good-Exc.[12]
4BenzylamineBrettPhos G3 (2)-LiHMDSTHF6588[9]
Experimental Protocol: Synthesis of N-phenyl-5-fluoro-1H-indazol-6-amine

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1M in THF, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), aniline (1.2 mmol), and the BrettPhos Pd G3 precatalyst (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous THF (5 mL) via syringe.

  • Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol) dropwise to the stirred reaction mixture at room temperature.

  • Seal the tube and heat the reaction mixture to 65 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-phenyl-5-fluoro-1H-indazol-6-amine.

Biological Relevance & Signaling Pathway Inhibition

Indazole derivatives are prominent in modern oncology, with many approved drugs and clinical candidates functioning as kinase inhibitors.[8][13] These molecules often target key nodes in signaling pathways that drive cancer cell proliferation and survival. For instance, Janus kinases (JAKs) are critical components of the JAK-STAT pathway, which transduces signals from cytokines and growth factors to regulate gene expression related to immunity and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Novel indazole derivatives synthesized from this compound can be screened for their potential to inhibit such pathways.

G cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activates cytokine Cytokine cytokine->receptor Binds stat STAT jak->stat Phosphorylates stat_p p-STAT (Dimer) stat->stat_p Dimerizes nucleus Nucleus stat_p->nucleus Translocates to gene Gene Expression (Proliferation, Survival) stat_p->gene Regulates inhibitor Indazole Derivative (Inhibitor) inhibitor->jak Inhibits

References

Developing Cell-Based Assays with 6-Bromo-5-fluoro-1H-indazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of cell-based assays to characterize the biological activity of 6-Bromo-5-fluoro-1H-indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, known for its role in the development of targeted therapies, particularly kinase inhibitors.[1] The incorporation of bromine and fluorine atoms can further enhance therapeutic potential by modulating electronic properties, lipophilicity, and metabolic stability. This guide offers a framework for assessing the anti-cancer properties of these compounds, from initial cytotoxicity screening to mechanistic studies involving apoptosis and signaling pathway analysis.

Application Notes: Characterizing the Anti-Cancer Activity of this compound Derivatives

Introduction

Indazole derivatives have emerged as a promising class of compounds in oncology, with several derivatives approved as anti-cancer drugs.[2][3] These compounds often exert their effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The 6-bromo-1H-indazole core, in particular, serves as a key building block in the synthesis of potent kinase inhibitors.[4] This application note describes a panel of cell-based assays to evaluate the efficacy of novel this compound derivatives.

Determining Cytotoxicity and Anti-Proliferative Effects

The initial step in characterizing a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

Data Presentation: Hypothetical Anti-Proliferative Activity of this compound Derivative (Compound X)

Cell LineCancer TypeHypothetical IC50 (µM) of Compound XReference Compound (e.g., 5-Fluorouracil) IC50 (µM)
A549Lung Carcinoma8.515.2
K562Chronic Myeloid Leukemia5.29.8
PC-3Prostate Cancer10.122.5
HepG2Hepatoma7.818.7
Investigating the Induction of Apoptosis

A key mechanism by which many anti-cancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. A series of assays can be employed to investigate whether this compound derivatives induce apoptosis.

1.3.1. Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane (Annexin V staining) and loss of membrane integrity (PI staining), distinguishing between early apoptotic, late apoptotic, and necrotic cells.

1.3.2. Caspase-3/7 Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and -7, provides a direct assessment of apoptosis induction.

1.3.3. Mitochondrial Membrane Potential (ΔΨm) Assay: A decrease in mitochondrial membrane potential is an early event in apoptosis. The JC-1 dye can be used to measure changes in ΔΨm.

Data Presentation: Hypothetical Apoptosis Induction by Compound X in K562 Cells (48h Treatment)

AssayParameter Measured0 µM Compound X5 µM Compound X10 µM Compound X
Annexin V/PI% Apoptotic Cells (Early + Late)5%25%50%
Caspase-3/7 AssayRelative Luminescence Units (RLU)1000500010000
JC-1 AssayRatio of Red/Green Fluorescence1041.5
Elucidating Mechanism of Action: Kinase Inhibition and Signaling Pathway Analysis

Many indazole derivatives function as kinase inhibitors.[1] Identifying the specific kinases inhibited by this compound derivatives and their impact on downstream signaling pathways is crucial for understanding their mechanism of action.

1.4.1. In Vitro Kinase Inhibition Assay: Biochemical assays, such as the LanthaScreen™, can be used to determine the inhibitory activity of the compounds against a panel of purified kinases. Derivatives of 6-bromo-1H-indazole have shown inhibitory activity against kinases like PLK4 and VEGFRs.[4]

Data Presentation: Hypothetical Kinase Inhibitory Profile of Compound X

Kinase TargetHypothetical IC50 (nM) of Compound X
VEGFR215
PDGFRβ25
c-Kit50
FLT375
PLK4<10

1.4.2. Western Blot Analysis of Signaling Pathways: The PI3K/Akt and MAPK signaling pathways are critical for cell survival and proliferation and are often dysregulated in cancer. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK) in cancer cells treated with the indazole derivatives.

Experimental Protocols

Cell Viability and Proliferation: MTT Assay

This protocol is for assessing the effect of this compound derivatives on the viability of adherent cancer cells in a 96-well format.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V-FITC and PI Staining

This protocol describes the detection of apoptosis by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating with the this compound derivative for the desired time. Include an untreated control.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This protocol outlines a luminescent assay for measuring caspase-3 and -7 activity in a 96-well format.

Materials:

  • Treated and untreated cells in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Assay Reagent

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the this compound derivative as described in the MTT assay protocol.

  • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)

This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential via fluorescence microscopy or a plate reader.

Materials:

  • Treated and untreated cells

  • JC-1 reagent

  • Complete culture medium

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Seed and treat cells with the this compound derivative.

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.

  • Wash the cells twice with PBS.

  • Add fresh culture medium to the cells.

  • Analyze the cells immediately. For fluorescence microscopy, healthy cells will exhibit red fluorescent J-aggregates in the mitochondria, while apoptotic cells will show green fluorescent JC-1 monomers in the cytoplasm. For a plate reader, measure the fluorescence at both red and green emission wavelengths to determine the ratio.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This is a generalized protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.

Materials:

  • Purified target kinase

  • Fluorescently labeled substrate

  • ATP

  • This compound derivative

  • Assay buffer

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the this compound derivative in the assay buffer.

  • In a suitable microplate, add the test compound, the target kinase, and the fluorescently labeled substrate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents (e.g., a terbium-labeled antibody that recognizes the phosphorylated substrate).

  • Incubate for the recommended time to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths.

  • Calculate the emission ratio and determine the percent inhibition for each compound concentration to calculate the IC50 value.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_apoptosis Apoptosis Assays cluster_mechanism Mechanism of Action cluster_data Data Analysis & Interpretation start Start: Synthesized This compound Derivatives cell_culture Culture Cancer Cell Lines (e.g., A549, K562, PC-3, HepG2) start->cell_culture mtt_assay MTT Assay for Cell Viability (Determine IC50 values) cell_culture->mtt_assay annexin_pi Annexin V/PI Staining (Flow Cytometry) mtt_assay->annexin_pi kinase_assay In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™) mtt_assay->kinase_assay caspase_assay Caspase-3/7 Activity Assay (Luminescence) data_analysis Analyze IC50, Apoptosis Levels, Kinase Inhibition, and Signaling Effects annexin_pi->data_analysis jc1_assay JC-1 Assay for Mitochondrial Membrane Potential caspase_assay->data_analysis jc1_assay->data_analysis western_blot Western Blot for Signaling Pathway Analysis (p-Akt, p-ERK) kinase_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Identify Lead Compounds for Further Development data_analysis->conclusion

Caption: Experimental workflow for characterizing this compound derivatives.

pi3k_akt_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtor mTOR akt->mtor cell_survival Cell Survival, Proliferation, Growth mtor->cell_survival indazole This compound Derivative indazole->inhibition inhibition->pi3k

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

mapk_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cell_proliferation Cell Proliferation, Differentiation, Survival transcription_factors->cell_proliferation indazole This compound Derivative indazole->inhibition inhibition->raf

References

Application Notes and Protocols: 6-Bromo-5-fluoro-1H-indazole in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. These initial hits then serve as starting points for the rational design of more potent and selective drug candidates.

6-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound that represents a valuable fragment for FBDD campaigns. The indazole scaffold is a well-recognized "privileged" structure in medicinal chemistry, known to interact with a variety of protein targets, particularly protein kinases, by mimicking the purine core of ATP. The strategic placement of bromine and fluorine atoms offers several advantages for FBDD:

  • Fluorine as a Reporter: The ¹⁹F atom provides a sensitive handle for Nuclear Magnetic Resonance (NMR) spectroscopy, a primary screening technique in FBDD. The absence of a fluorine background signal in biological systems allows for the unambiguous detection of fragment binding.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

  • Vectors for Elaboration: The bromine atom at the 6-position provides a reactive handle for synthetic elaboration through cross-coupling reactions, allowing for the exploration of surrounding binding pockets.

  • Modulation of Physicochemical Properties: The fluorine atom can influence the acidity of the N-H group and the overall electronic properties of the ring system, potentially improving metabolic stability and membrane permeability.

These application notes provide a comprehensive overview of the utility of this compound in FBDD, including its physicochemical properties, detailed protocols for fragment screening, and a hypothetical case study on its elaboration into a potent inhibitor.

Physicochemical Properties for Fragment-Based Drug Design

To qualify as a useful fragment, a compound should adhere to the "Rule of Three," which provides general guidelines for its physicochemical properties. This compound aligns well with these principles.

PropertyValueFBDD Guideline ("Rule of Three")
Molecular Weight 215.02 g/mol [1]< 300 Da
cLogP 2.3[1]≤ 3
Hydrogen Bond Donors 1[1]≤ 3
Hydrogen Bond Acceptors 2[1]≤ 3
Topological Polar Surface Area 28.7 Ų[1]≤ 60 Ų
Heavy Atom Count 11[1]
Complexity 155[1]

Experimental Protocols

The following protocols describe a typical workflow for utilizing this compound in an FBDD campaign, from initial screening to hit validation and characterization.

Protocol 1: Primary Fragment Screening using ¹⁹F NMR Spectroscopy

This protocol outlines the use of ligand-observed ¹⁹F NMR spectroscopy to detect the binding of this compound to a target protein.

Materials:

  • This compound

  • Target protein of interest

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, in 99.9% D₂O)

  • NMR tubes

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Prepare a solution of the target protein in the NMR buffer.

    • Prepare two NMR samples:

      • Reference Sample: NMR buffer with this compound at a final concentration of 100-500 µM.

      • Protein Sample: NMR buffer containing the target protein (10-50 µM) and this compound at the same final concentration as the reference sample.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and protein samples.

    • Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the ¹⁹F NMR spectrum of the protein sample to the reference sample.

    • Binding of the fragment to the protein can be detected by changes in the ¹⁹F signal, such as:

      • A decrease in signal intensity (line broadening).

      • A change in the chemical shift.

      • The appearance of new signals.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep_frag Prepare Fragment Stock prep_ref Prepare Reference Sample (Fragment in Buffer) prep_frag->prep_ref prep_prot_sample Prepare Protein Sample (Fragment + Protein in Buffer) prep_frag->prep_prot_sample prep_prot Prepare Protein Solution prep_prot->prep_prot_sample acq_ref Acquire 19F NMR of Reference Sample prep_ref->acq_ref acq_prot Acquire 19F NMR of Protein Sample prep_prot_sample->acq_prot compare Compare Spectra acq_ref->compare acq_prot->compare detect Detect Binding by: - Line Broadening - Chemical Shift Perturbation compare->detect

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to validate hits from the primary screen and to determine binding kinetics and affinity.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein

  • Running buffer (e.g., HBS-EP+)

  • This compound

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling.

    • Activate the surface with EDC/NHS, inject the protein, and then deactivate the remaining active sites with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the fragment solutions over the immobilized protein surface, from the lowest to the highest concentration.

    • Include a buffer-only injection as a control.

  • Data Analysis:

    • Monitor the change in the SPR signal (response units, RU) upon fragment binding.

    • Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the dissociation constant (K_D).

G cluster_immob Protein Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis activate Activate Sensor Chip (EDC/NHS) immobilize Immobilize Target Protein activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate inject Inject Fragment Solutions over Immobilized Protein deactivate->inject prep_frag Prepare Fragment Dilutions prep_frag->inject monitor Monitor SPR Signal (RU) fit Fit Data to Binding Model monitor->fit determine Determine Dissociation Constant (KD) fit->determine G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->RTK

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of 6-Bromo-5-fluoro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of key intermediates like 6-Bromo-5-fluoro-1H-indazole is critical for advancing discovery programs. This technical support center provides detailed troubleshooting guidance and frequently asked questions to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A prevalent and effective method involves a multi-step synthesis starting from a substituted aniline. A representative route includes the bromination of a fluoro-methylaniline derivative, followed by a ring closure reaction to form the indazole core, and a final deprotection step. This approach offers a clear path to the desired product with opportunities for optimization at each stage.[1]

Q2: What are the primary factors that can negatively impact the yield of this synthesis?

A2: Several factors can lead to diminished yields, including incomplete reactions, the formation of side products, and loss of material during workup and purification. Specific challenges for this synthesis may include non-selective bromination leading to isomeric impurities, and suboptimal conditions for the cyclization or deprotection steps. Careful control of reaction temperature, time, and stoichiometry of reagents is crucial for maximizing yield.

Q3: How can I effectively purify the final this compound product?

A3: Column chromatography using silica gel is a standard and effective method for purification. The choice of eluent, typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate, is critical for separating the desired product from any unreacted starting materials or byproducts. In some cases, recrystallization from a suitable solvent system can be employed for further purification to achieve high-purity material.[2][3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield in Bromination Step Incomplete reaction.- Ensure the reaction is allowed to proceed for a sufficient amount of time by monitoring its progress using Thin Layer Chromatography (TLC). - Consider a modest increase in the equivalents of the brominating agent, for instance from 1.0 to 1.1-1.2 equivalents.[2]
Formation of multiple brominated products (low selectivity).- Employ a highly regioselective brominating agent such as N-Bromosuccinimide (NBS). - Maintain a low reaction temperature (e.g., -10 to 10°C) to enhance selectivity.[1]
Low Yield in Ring Closure (Cyclization) Step Inefficient cyclization.- Optimize the reaction temperature and duration. For similar indazole syntheses, temperatures around 110°C have been reported to be effective. - Ensure the appropriate solvent and reagents for the cyclization are used as specified in established protocols.[1]
Low Yield in Deprotection Step Incomplete removal of the protecting group.- Extend the reaction time and monitor completion by TLC. - Ensure the correct stoichiometry of the deprotecting agent (e.g., potassium bicarbonate, sodium hydroxide, or potassium carbonate) is used.[1]
Product "Oils Out" During Crystallization The solution is cooling too rapidly or contains significant impurities.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool at a slower rate. - If impurities are suspected to be high, consider a preliminary purification by column chromatography before attempting recrystallization.[3]

Experimental Protocols

A successful synthesis of this compound can be achieved through a three-step process adapted from a known procedure for a similar isomer.[1]

Step 1: Bromination of 3-fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline in acetonitrile.

  • Cool the solution to a temperature between -10 and 10°C.

  • Slowly add N-bromosuccinimide (NBS) to the reaction mixture.

  • Allow the reaction to stir for 1-2 hours within this temperature range.

  • After the reaction is complete, as indicated by TLC, add sodium bisulfite to quench any remaining NBS.

  • Continue to stir for an additional 10-30 minutes. The product of this step is the brominated aniline intermediate.

Step 2: Ring Closure Reaction

  • To the brominated intermediate from the previous step, add acetic acid.

  • Increase the temperature to 110°C.

  • Add isoamyl nitrite dropwise while maintaining the reaction temperature at 110°C.

  • Let the reaction proceed for 2-5 hours.

  • Upon completion, concentrate the mixture to dryness.

  • The residue can be slurried with methanol and filtered to isolate the N-acetyl protected 5-bromo-4-fluoro-1H-indazole. The yield for a similar transformation has been reported in the range of 37-43%.[1]

Step 3: Deprotection Reaction

  • Suspend the N-acetyl protected indazole in a mixture of methanol and water.

  • Add a base such as potassium bicarbonate, sodium hydroxide, or potassium carbonate dissolved in water.

  • Stir the mixture at room temperature for approximately 12 hours.

  • After the reaction is complete, add water and continue stirring for another 30 minutes.

  • Filter the resulting precipitate, wash it with water, and dry to obtain the final this compound product. Yields for this deprotection step on a similar substrate have been reported to be in the range of 77-81%.[1]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of a structurally similar isomer, 5-bromo-4-fluoro-1H-indazole, which can serve as a benchmark for optimizing the synthesis of the 6-bromo-5-fluoro isomer.[1]

StepReagentsTemperatureTimeYield
Ring Closure Acetic acid, Isoamyl nitrite110°C2 hours37.4%
Acetic acid, Isoamyl nitrite110°C3 hours40.5%
Acetic acid, Isoamyl nitrite110°C5 hours42.8%
Deprotection Sodium hydroxide, Methanol/WaterRoom Temperature12 hours77%
Potassium carbonate, Methanol/WaterRoom Temperature12 hours79.6%
Potassium bicarbonate, Methanol/WaterRoom Temperature12 hours81%

Visualizing the Process

Experimental Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Ring Closure cluster_2 Step 3: Deprotection start Dissolve 3-fluoro-2-methylaniline in acetonitrile cool Cool to -10 to 10°C start->cool add_nbs Add NBS cool->add_nbs react_1 React for 1-2 hours add_nbs->react_1 quench Quench with Sodium Bisulfite react_1->quench product_1 Brominated Aniline Intermediate quench->product_1 add_acid Add Acetic Acid product_1->add_acid heat Heat to 110°C add_acid->heat add_nitrite Add Isoamyl Nitrite heat->add_nitrite react_2 React for 2-5 hours add_nitrite->react_2 concentrate Concentrate to Dryness react_2->concentrate isolate_1 Isolate Protected Indazole concentrate->isolate_1 product_2 N-acetyl Protected Indazole isolate_1->product_2 suspend Suspend in Methanol/Water product_2->suspend add_base Add Base suspend->add_base react_3 React for 12 hours at RT add_base->react_3 workup Aqueous Workup react_3->workup isolate_2 Filter and Dry workup->isolate_2 final_product This compound isolate_2->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield Observed check_bromination Check Bromination Step (TLC Analysis) start->check_bromination bromination_ok Bromination Complete? check_bromination->bromination_ok check_cyclization Check Cyclization Step (TLC Analysis) bromination_ok->check_cyclization Yes optimize_bromination Optimize Bromination: - Increase reaction time - Adjust NBS stoichiometry - Control temperature strictly bromination_ok->optimize_bromination No cyclization_ok Cyclization Complete? check_cyclization->cyclization_ok check_deprotection Check Deprotection Step (TLC Analysis) cyclization_ok->check_deprotection Yes optimize_cyclization Optimize Cyclization: - Increase reaction time - Verify temperature cyclization_ok->optimize_cyclization No deprotection_ok Deprotection Complete? check_deprotection->deprotection_ok check_purification Review Purification Protocol deprotection_ok->check_purification Yes optimize_deprotection Optimize Deprotection: - Increase reaction time - Check base stoichiometry deprotection_ok->optimize_deprotection No optimize_purification Optimize Purification: - Adjust chromatography eluent - Consider recrystallization check_purification->optimize_purification

Caption: Decision tree for troubleshooting low yield.

References

purification challenges of 6-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 6-Bromo-5-fluoro-1H-indazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Synthesis Incomplete reaction leading to the presence of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting material.
Formation of regioisomers during the cyclization step of indazole synthesis.Optimize the reaction conditions (temperature, solvent, base) to favor the formation of the desired 6-bromo-5-fluoro isomer. Purification via column chromatography with a suitable solvent system is often necessary to separate isomers.
Over-bromination resulting in di-bromo or other poly-brominated species.Use a controlled amount of the brominating agent and monitor the reaction closely. If over-bromination occurs, purification by preparative HPLC or careful column chromatography may be required.
Broad or Tailing Peaks in HPLC The compound may be interacting strongly with the stationary phase.Adjust the mobile phase composition by varying the organic modifier, aqueous phase pH, or adding an ion-pairing agent. Consider a different column chemistry.
The sample is not fully dissolved or contains particulate matter.Ensure the sample is completely dissolved in the mobile phase before injection. Filter the sample through a 0.22 µm syringe filter.
Difficulty in Removing Solvent Residues High-boiling point solvents (e.g., DMSO, DMF) used in the reaction or purification are retained.After the final purification step, dissolve the compound in a low-boiling point solvent like dichloromethane or ethyl acetate, and then remove the solvent under reduced pressure. Co-evaporation with a non-solvent like heptane can also be effective. Drying under high vacuum at a slightly elevated temperature (if the compound is stable) can also help.
Oiling Out During Recrystallization The compound is precipitating from the solution as a liquid instead of a solid.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal of this compound can also promote proper crystallization.[1]
No Crystal Formation on Cooling The solution is not supersaturated.Concentrate the solution by boiling off some of the solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of the pure compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can stem from the synthetic route and may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Other isomers of bromo-fluoro-indazole that may form during the cyclization reaction.

  • Over-brominated byproducts: Species with more than one bromine atom on the indazole ring.

  • Residual Solvents: Solvents used in the reaction or initial purification steps.[2]

Q2: What is a recommended starting point for developing a column chromatography method for this compound?

A2: A good starting point for normal-phase column chromatography is a solvent system of ethyl acetate and hexane. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity while monitoring the separation by TLC. For reversed-phase chromatography, a gradient of acetonitrile in water (often with 0.1% formic acid or trifluoroacetic acid) is a common choice.

Q3: How can I confirm the identity and purity of my purified this compound?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • LC-MS: To determine the mass of the compound and assess its purity by checking for the presence of other components.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, it is recommended to store this compound in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and air.

Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests.[1]

1. Solvent Selection:

  • Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or heptane) at room temperature and upon heating.
  • An ideal solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Flash Column Chromatography

This protocol provides a general method for purification using flash column chromatography.

1. Slurry Preparation:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-loaded sample.

2. Column Packing:

  • Pack a chromatography column with silica gel using a slurry method with the initial mobile phase (e.g., a low polarity mixture of ethyl acetate/hexane).

3. Loading and Elution:

  • Carefully add the dry-loaded sample to the top of the packed column.
  • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) or using a constant composition (isocratic elution).

4. Fraction Collection:

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Concentration:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Initial Workup cluster_purification Purification Strategy cluster_analysis Purity & Identity Confirmation cluster_final Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography Crude->ColumnChromatography For complex mixtures Analysis Purity & Identity Check (NMR, LC-MS, HPLC) Recrystallization->Analysis ColumnChromatography->Analysis Analysis->Recrystallization If further purification needed Analysis->ColumnChromatography If further purification needed PureProduct Pure this compound Analysis->PureProduct If pure Troubleshooting_Logic cluster_options Purification Options start Purification Attempt check_purity Check Purity (e.g., HPLC, TLC) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure success Pure Product Obtained is_pure->success Yes failure Identify Impurities is_pure->failure No recrystallize Recrystallization failure->recrystallize If crystalline solid chromatography Column Chromatography failure->chromatography If complex mixture or oil recrystallize->start Re-evaluate chromatography->start Re-evaluate

References

Technical Support Center: Synthesis of 6-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromo-5-fluoro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves a multi-step process starting from a substituted aniline. A common route includes the diazotization of a substituted aniline followed by cyclization. For instance, a plausible route could start from 4-bromo-5-fluoro-2-methylaniline, proceeding through diazotization and subsequent intramolecular cyclization. Another approach could involve the bromination of a pre-formed 5-fluoro-1H-indazole, though this may lead to issues with regioselectivity.

Q2: I am observing a significant amount of a di-brominated byproduct. What could be the cause?

A2: The formation of a di-brominated byproduct suggests that the bromination step is not selective enough. This can be caused by an excess of the brominating agent, reaction conditions that are too harsh (e.g., high temperature), or prolonged reaction times. The electronic nature of the starting material can also influence its susceptibility to over-bromination.

Q3: My reaction is showing incomplete conversion to the indazole ring. How can I improve the cyclization step?

A3: Incomplete cyclization can be due to several factors. The temperature of the reaction may not be optimal; for some diazotization-cyclization reactions, precise temperature control is crucial. The purity of the starting materials, particularly the aniline derivative and the diazotizing agent (e.g., isoamyl nitrite), is also critical. Additionally, the presence of moisture can interfere with the reaction. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.

Q4: I have isolated a product with the correct mass, but the NMR spectrum shows a different substitution pattern. What could have happened?

A4: This indicates the formation of a regioisomer. Isomer formation is a common challenge in the synthesis of substituted indazoles. Depending on the synthetic route, you might be forming an alternative bromo-fluoro-indazole isomer. This can be influenced by the directing effects of the substituents on the aromatic ring during the cyclization or bromination step. Careful analysis of 2D NMR data (like HMBC and NOESY) can help in elucidating the exact structure of the isomer.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound 1. Incomplete reaction. 2. Formation of side products. 3. Product loss during workup/purification.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation. 3. Use a suitable purification method like column chromatography or recrystallization and handle the product carefully.
Formation of Di-bromo Byproduct 1. Excess brominating agent. 2. Harsh reaction conditions.1. Use a stoichiometric amount of the brominating agent (e.g., NBS). 2. Perform the reaction at a lower temperature and monitor it closely to stop it once the desired product is formed.
Presence of Unreacted Starting Material 1. Insufficient amount of a reagent. 2. Low reaction temperature or short reaction time. 3. Deactivation of reagents.1. Check the stoichiometry of all reagents. 2. Gradually increase the reaction temperature and/or time while monitoring the progress. 3. Use fresh, high-purity reagents.
Formation of an Isomeric Byproduct 1. Lack of regioselectivity in the reaction.1. Modify the synthetic strategy to introduce the bromo and fluoro groups in a more controlled manner. 2. Use a different starting material that favors the formation of the desired isomer. 3. Carefully purify the product mixture using chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is a plausible synthetic route and may require optimization.

Step 1: Synthesis of 4-Bromo-5-fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline in a suitable solvent like acetonitrile in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction by TLC.

  • After completion, quench the reaction with a solution of sodium bisulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • Dissolve 4-bromo-5-fluoro-2-methylaniline in an appropriate solvent like chloroform in a reaction vessel.

  • Add potassium acetate and isoamyl nitrite.

  • Heat the mixture to reflux (around 68 °C) and maintain for 18-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Perform a work-up by adding water and then hydrolyzing with hydrochloric acid.

  • Neutralize the mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude this compound by column chromatography or recrystallization.

Reaction Pathway and Side Reactions

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Start 4-Bromo-5-fluoro-2-methylaniline Diazotization Diazotization & Cyclization Start->Diazotization Isoamyl nitrite, KOAc Product This compound Diazotization->Product Incomplete Incomplete Cyclization Diazotization->Incomplete Low Temp./Time Isomer Isomeric Byproduct (e.g., 4-Bromo-5-fluoro-1H-indazole) Diazotization->Isomer Lack of Regiocontrol Tar Polymeric Tar Diazotization->Tar High Temp.

Caption: Main synthesis pathway and potential side reactions.

Technical Support Center: Optimization of 6-Bromo-5-fluoro-1H-indazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize palladium-catalyzed cross-coupling reactions of 6-Bromo-5-fluoro-1H-indazole.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Issue 1: Low or No Conversion of Starting Material

  • Question: I am observing low conversion of my this compound in a Suzuki-Miyaura or Buchwald-Hartwig reaction. What are the potential causes and solutions?

  • Answer: Low conversion in palladium-catalyzed cross-coupling reactions can be due to several factors, including catalyst deactivation and suboptimal reaction conditions.[1] The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle.[1]

    Troubleshooting Steps:

    • Verify Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous and properly degassed.[1] Residual water can be a proton source leading to side reactions.[1]

    • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For Suzuki-Miyaura reactions, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points.[2] For Buchwald-Hartwig aminations, precatalysts with bulky electron-rich phosphine ligands such as BrettPhos and RuPhos often show good results.[3] Consider screening different catalyst/ligand combinations.

    • Optimize the Base: The base plays a crucial role. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.[1] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like LiHMDS or Cs₂CO₃ are often employed.[3] Ensure the base is anhydrous.[1]

    • Reaction Temperature and Time: These parameters may need optimization. Reactions are often heated, typically between 80-120 °C.[1] Monitor the reaction over time to determine the optimal duration.

    • Consider N-H Protection: If other troubleshooting steps fail, consider protecting the N-H group of the indazole with a suitable protecting group (e.g., BOC or SEM) to prevent interference with the catalyst.[3]

Issue 2: Formation of Dehalogenated Byproduct

  • Question: My Suzuki-Miyaura reaction is producing a significant amount of 5-fluoro-1H-indazole (dehalogenated byproduct). How can I minimize this?

  • Answer: The formation of a dehalogenated (hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed couplings.[1] This occurs when the organopalladium intermediate reacts with a proton source before the desired transmetalation step.[1]

    Strategies to Minimize Dehalogenation:

    • Minimize Proton Sources: Use anhydrous and thoroughly degassed solvents and reagents to eliminate residual water, a common proton source.[1]

    • Optimize the Base: Employ a non-hydrated base, such as anhydrous K₃PO₄.[1] Some bases can contain or generate water in situ.[1]

Issue 3: Homocoupling of Boronic Acid in Suzuki-Miyaura Reaction

  • Question: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is the cause and how can I prevent it?

  • Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.

    Prevention Strategies:

    • Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize optimized reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings of related bromo-indazole substrates, providing a starting point for the optimization of this compound reactions.

Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-Indazole Derivatives

Bromo-Indazole DerivativeBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100N/AHigh
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃1,4-dioxane/water801285
Bromo-indazole carboxamideVarious arylboronic acidsPdCl₂(dppf)·DCM (0.05 eq)-K₂CO₃ (3 eq)1,4-dioxane/water1001271.4

Data sourced from multiple examples in the provided search results.[2]

Table 2: Buchwald-Hartwig Amination Conditions for 6-Bromo-1H-indazole

AmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Various Primary AminesBrettPhos precatalyst (2)BrettPhosLiHMDS (2.0 equiv)THF6512-2470-95
Various Secondary AminesRuPhos precatalyst (2)RuPhosLiHMDS (2.0 equiv)THF6512-2465-90
AminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4 equiv)1,4-dioxane100-120N/AN/A

Data sourced from multiple examples in the provided search results.[1][3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize 6-aryl-5-fluoro-1H-indazoles via palladium-catalyzed cross-coupling.[1]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]

  • Base (e.g., K₂CO₃, 2.0 equiv.)[1]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)[1]

Methodology:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.[1]

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.[1]

  • Add the degassed solvent system via syringe.[1]

  • Add the palladium catalyst under a counterflow of inert gas.[1]

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Buchwald-Hartwig Amination

Objective: To synthesize 6-amino-5-fluoro-1H-indazoles from this compound.[1]

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)[1][3]

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol% or a specific precatalyst like BrettPhos or RuPhos)[1][3]

  • Ligand (e.g., Xantphos, 4 mol% if not using a precatalyst)[1]

  • Base (e.g., Cs₂CO₃, 1.4 equiv. or LiHMDS, 2.0 equiv)[1][3]

  • Anhydrous solvent (e.g., 1,4-dioxane or THF)[1][3]

Methodology:

  • To an oven-dried reaction tube, add the this compound, palladium pre-catalyst (or catalyst and ligand), and base.[1]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[1]

  • Add the anhydrous solvent and the amine via syringe.[1]

  • Seal the tube and heat the reaction mixture (e.g., to 65-120 °C) with stirring.[1][3]

  • Monitor the reaction by TLC or LC-MS.[1]

  • After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.[1]

  • Filter the mixture through a pad of celite and concentrate the filtrate.[1]

  • Purify the residue by silica gel column chromatography.[1]

Visualizations

Troubleshooting_Workflow start Low Conversion Observed reagent_check Check Reagent Quality (Anhydrous, Degassed) start->reagent_check catalyst_ligand Evaluate Catalyst/ Ligand System reagent_check->catalyst_ligand If problem persists success Improved Yield reagent_check->success Issue Resolved base_check Optimize Base (Anhydrous, Type) catalyst_ligand->base_check If problem persists catalyst_ligand->success Issue Resolved conditions Optimize Reaction Conditions (Temp, Time) base_check->conditions If problem persists base_check->success Issue Resolved protection Consider N-H Protection (e.g., BOC) conditions->protection If still low yield conditions->success Issue Resolved protection->success Issue Resolved

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

Suzuki_Miyaura_Workflow setup Combine Reactants: This compound, Boronic Acid, Base purge Purge with Inert Gas (e.g., Argon) setup->purge add_solvent Add Degassed Solvent purge->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Workup: Quench, Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: 6-Bromo-5-fluoro-1H-indazole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 6-Bromo-5-fluoro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and stability considerations for this compound?

A1: this compound is a heterocyclic organic compound with a molecular formula of C₇H₄BrFN₂ and a molecular weight of approximately 215.02 g/mol .[1] It is typically a solid at room temperature. For storage, it should be kept in a cool, dry place, away from fire and oxidizing agents.[2] Proper handling procedures, including the use of personal protective equipment such as gloves, goggles, and protective clothing, are essential due to its potential toxicity.[2]

Q2: What are the most common applications of this compound in research and drug discovery?

A2: This compound serves as a valuable intermediate in medicinal chemistry.[2] It is particularly noted as a reactant in the preparation of histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents.[3] The indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding pocket of various protein kinases, making its derivatives potential kinase inhibitors for cancer therapy.[4]

Q3: What are the typical challenges encountered when working with this compound in chemical reactions?

A3: Common challenges include achieving regioselectivity in N-alkylation reactions, low yields in palladium-catalyzed cross-coupling reactions, and the formation of byproducts such as dehalogenated compounds. The unprotected N-H group on the indazole ring can sometimes interfere with catalytic cycles, necessitating the use of protecting groups in certain reactions.

Troubleshooting Guide

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Issue: Low or no yield of the desired coupled product.

Possible Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, active catalyst. For Pd(II) pre-catalysts, in-situ reduction to Pd(0) is necessary.[5] Consider using more robust, air-stable pre-catalysts.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[5] Ensure that all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity: Verify the purity of the boronic acid, as it can degrade over time. The this compound should also be of high purity.

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial. The base needs to be strong enough for transmetalation but not so strong as to cause degradation.[6] For anhydrous reactions, ensure the base is finely powdered and dry.

Issue: Formation of dehalogenated byproduct (5-fluoro-1H-indazole).

Possible Causes & Solutions:

  • Proton Source: The presence of a proton source (e.g., water) can lead to protonolysis of the organopalladium intermediate before transmetalation. Use anhydrous and thoroughly degassed solvents and reagents.

  • Base Selection: Use a non-hydrated base like anhydrous K₃PO₄. Some bases can contain or generate water, contributing to this side reaction.

Issue: Homocoupling of the boronic acid.

Possible Causes & Solutions:

  • Oxygen Presence: This side reaction is often promoted by oxygen. Rigorously deoxygenate the reaction mixture before adding the palladium catalyst.

  • Reaction Temperature: Homocoupling can be more prevalent at higher temperatures. Run the reaction at the lowest effective temperature.

  • Palladium Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.

N-Alkylation Reactions

Issue: Poor regioselectivity leading to a mixture of N1 and N2 alkylated products.

Possible Causes & Solutions:

  • Reaction Conditions: The choice of base and solvent significantly impacts the N1/N2 ratio.

    • For N1-selectivity: Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[4][7] This combination has been shown to provide >99% N1 regioselectivity for some indazoles.[4][7]

    • For N2-selectivity: Acidic conditions or specific metal-mediated reactions can favor N2-alkylation.[7]

  • Steric and Electronic Effects: The substituents on the indazole ring influence the regioselectivity. Bulky groups at the C-3 position tend to favor N1 alkylation, while electron-withdrawing groups at the C-7 position can direct towards N2 substitution.[7]

Issue: Low yield of the alkylated product.

Possible Causes & Solutions:

  • Incomplete Deprotonation: Ensure complete deprotonation of the indazole N-H by using a sufficient excess of a strong base (e.g., NaH) and allowing adequate time for the deprotonation to occur before adding the alkylating agent.

  • Reactivity of Alkylating Agent: The reactivity of the alkyl halide can affect the reaction rate. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

  • Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 50 °C) may be necessary to drive the reaction to completion.[8]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Indazole Derivatives

6-Bromo-1H-indazole DerivativeBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-dioxane/water80-100High[9]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80High[10]
3-iodo-1H-indazoleOrganoboronic acidsVarious Pd catalystsVariousVarious25-100up to 95%[11]
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious boronic acidsPd(dppf)Cl₂·DCM (0.05 eq)K₂CO₃1,4-dioxane/waterRT8-12h[12]

Table 2: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Indazoles

Indazole SubstituentBaseSolventN1:N2 RatioReference
3-tert-butylNaHTHF>99:<1[7]
3-acetylNaHTHF>99:<1[7]
7-nitroNaHTHF4:96[7]
Methyl 5-bromo-1H-indazole-3-carboxylateNaHDMFSignificant drop in N1 selectivity[13]
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃1,4-dioxane>98:2 (N1)[8]

Table 3: Kinase Inhibitory Activity of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs

Compound IDR¹ Substitution (on 4-amino phenyl ring)PLK4 IC₅₀ (nM)Cellular Antiproliferative Activity (MCF-7, IC₅₀ µM)
LEAD-001H505.2
COMP-002F353.8
COMP-003Cl282.5
Axitinib (Alternative)-6.50.2
Centrinone (Alternative)-2.74.8
Data is representative and compiled for comparative purposes based on trends in indazole-based kinase inhibitor research.[14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[6]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.[6]

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for N1-Alkylation
  • Deprotonation: To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere.[7] Allow the suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 equiv.) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature or gently heat to 50 °C if necessary.

  • Monitoring: Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction with water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.[7]

Protocol for Purification by Recrystallization
  • Solvent Screening: Identify a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems for similar compounds include methanol/water, ethanol/water, or toluene/heptane.[15][16]

  • Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Do not disturb the flask during this period.

  • Crystal Formation: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystallization is complete, place the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[15]

Visualizations

Troubleshooting_Suzuki_Coupling start Low/No Yield in Suzuki Coupling reagent_check 1. Reagent Integrity Check - Active Catalyst? - Pure Boronic Acid? - Dry & Degassed Solvents? start->reagent_check conditions_check 2. Optimize Reaction Conditions - Screen Different Bases (e.g., K3PO4, Cs2CO3) - Vary Solvent System (e.g., Toluene/H2O) - Adjust Temperature reagent_check->conditions_check If reagents are fine ligand_check 3. Catalyst/Ligand Screening - Try Different Palladium Sources - Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) conditions_check->ligand_check If no improvement protection_check 4. Consider N-H Interference - Protect Indazole with BOC group ligand_check->protection_check If yield is still low success Improved Yield protection_check->success Leads to N_Alkylation_Troubleshooting start Poor Regioselectivity in N-Alkylation n1_selectivity Desired: N1-Alkylation start->n1_selectivity n2_selectivity Desired: N2-Alkylation start->n2_selectivity n1_conditions Use NaH in THF n1_selectivity->n1_conditions n2_conditions Use Acidic Conditions or Specific Metal Catalysts n2_selectivity->n2_conditions steric_hindrance Consider Steric Hindrance at C3 (Bulky groups favor N1) n1_conditions->steric_hindrance outcome Achieve Desired Regioisomer n1_conditions->outcome electronic_effects Consider Electronic Effects at C7 (EWG favors N2) n2_conditions->electronic_effects n2_conditions->outcome HDAC_Inhibition_Pathway cluster_inhibition Effect of Inhibitor HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Acetylated_Histone Acetylated Histone Indazole_Inhibitor This compound -derived Inhibitor Indazole_Inhibitor->HDAC Inhibits Histone Histone Protein (with Acetyl Group) Histone->HDAC Deacetylation Chromatin_Condensation Chromatin Condensation Deacetylated_Histone->Chromatin_Condensation Gene_Repression Tumor Suppressor Gene Repression Chromatin_Condensation->Gene_Repression Chromatin_Relaxation Chromatin Relaxation Acetylated_Histone->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression

References

overcoming solubility issues with 6-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-5-fluoro-1H-indazole. The information is designed to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a heterocyclic organic compound. Due to the structural similarity of the indazole core to the purine base of ATP, it is frequently used as a scaffold or building block in medicinal chemistry for the synthesis of protein kinase inhibitors.[1][2][3] Many indazole derivatives are investigated for their potential in targeted cancer therapy by inhibiting signaling pathways that drive tumor growth, such as those involving Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][2]

Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What is the recommended first step?

A2: Due to its chemical structure, this compound is expected to have low solubility in water and aqueous buffers. The standard initial approach is to first prepare a high-concentration stock solution in a 100% organic solvent and then dilute this stock into your final aqueous medium. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating initial stock solutions.

Q3: What are some common organic solvents that can be used to solubilize this compound?

A3: Based on the general properties of indazole derivatives and related compounds, the following organic solvents are primary candidates for solubilization. It is always recommended to perform a small-scale solubility test with your specific lot of material.

SolventCommon UseNotes
Dimethyl Sulfoxide (DMSO)Primary choice for stock solutionsHighly effective for most kinase inhibitors. Ensure the final concentration in cell-based assays is low (typically <0.5%) to avoid toxicity.
Ethanol (EtOH)Alternative for stock solutionsA good alternative if DMSO is not compatible with the experimental system.
Methanol (MeOH)Alternative for stock or intermediate dilutionsCan be used for initial solubilization. May be more volatile than other options.
N,N-Dimethylformamide (DMF)Chemical synthesis and stock solutionsEffective but can be more toxic to cells than DMSO. Handle with appropriate safety precautions.

Q4: Can adjusting the pH of my buffer help improve solubility?

A4: Yes, pH adjustment can be an effective strategy. The indazole ring contains nitrogen atoms that can be protonated at acidic pH. By lowering the pH of your buffer, you can increase the proportion of the more soluble, ionized form of the compound. However, the optimal pH must be determined empirically and must be compatible with your experimental system (e.g., cell viability, enzyme activity).

Q5: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What can I do?

A5: This is a common issue known as "crashing out." It occurs when the compound is soluble in the concentrated organic stock but not in the final aqueous solution. Please refer to the Troubleshooting Guide below for a step-by-step workflow to address this problem. Strategies include using co-solvents, reducing the final concentration, or employing advanced solubilization techniques like cyclodextrins.

Troubleshooting Guide: Overcoming Solubility Issues

If you are experiencing precipitation or insolubility with this compound, follow this troubleshooting workflow.

G cluster_0 Solubility Troubleshooting Workflow start Issue: Compound precipitates in aqueous buffer or fails to dissolve stock Step 1: Prepare High-Concentration Stock (e.g., 10-50 mM) in 100% DMSO start->stock dilute Step 2: Dilute Stock into Final Aqueous Buffer (Final DMSO <0.5%) stock->dilute check1 Is the compound soluble? dilute->check1 ph Step 3: Modify Buffer pH (e.g., test pH 6.5, 7.0) check1->ph No success Proceed with Experiment check1->success Yes check2 Is the compound soluble? ph->check2 cosolvent Step 4: Use a Co-solvent (e.g., add 1-5% Ethanol or PEG400 to buffer) check2->cosolvent No check2->success Yes check3 Is the compound soluble? cosolvent->check3 advanced Step 5: Advanced Methods (e.g., Cyclodextrin Encapsulation) check3->advanced No check3->success Yes check4 Is the compound soluble? advanced->check4 check4->success Yes fail Re-evaluate concentration or consider derivatization check4->fail No

A step-by-step workflow for addressing solubility issues.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for serial dilution into experimental media.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh a precise amount of the compound powder (e.g., 2.15 mg).

  • Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., add 1 mL DMSO to 2.15 mg of powder to make a 10 mM stock solution).

  • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.

  • If dissolution is slow, brief sonication in a water bath or gentle warming (to 37°C) may be applied.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Screening for Improved Solubility with Cyclodextrins

Objective: To determine if a cyclodextrin can enhance the aqueous solubility of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies.

Materials:

  • DMSO stock solution of this compound (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • High-speed centrifuge

Procedure:

  • Prepare a series of HP-β-CD solutions in your aqueous buffer at different concentrations (e.g., 0 mM, 2.5 mM, 5 mM, 10 mM).

  • To each cyclodextrin solution, add the compound from the DMSO stock to your target final concentration (e.g., 20 µM). Ensure the final DMSO concentration is constant and minimal across all samples (e.g., 0.2%).

  • Include a control sample with no HP-β-CD.

  • Incubate the solutions for 1-2 hours at room temperature with gentle agitation.

  • Visually inspect for any precipitation.

  • For a quantitative assessment, centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any insoluble compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). An increase in concentration in the supernatant with increasing HP-β-CD indicates successful solubilization.[4][5][6][7]

Signaling Pathway Context

Indazole derivatives are well-established as Type I kinase inhibitors, competing with ATP for binding in the enzyme's active site. The diagram below illustrates this mechanism of action, where the inhibitor prevents the phosphorylation of a substrate protein, thereby blocking downstream signaling.

G cluster_1 Mechanism of Kinase Inhibition atp ATP kinase Kinase Active Site (e.g., FGFR, VEGFR) atp->kinase Binds substrate Substrate Protein kinase->substrate Phosphorylates blocked Signaling Blocked kinase->blocked p_substrate Phosphorylated Substrate (p-Substrate) substrate->p_substrate downstream Downstream Signaling (Proliferation, Angiogenesis) p_substrate->downstream inhibitor This compound (ATP Competitor) inhibitor->kinase Binds & Inhibits blocked->substrate

Indazole derivatives inhibit kinase activity by blocking ATP binding.

References

Technical Support Center: 6-Bromo-5-fluoro-1H-indazole Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-5-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most prevalent and scalable method for synthesizing this compound is through the diazotization and cyclization of a substituted aniline precursor. The general approach starts with 4-bromo-5-fluoro-2-methylaniline. This starting material undergoes a three-step transformation: acetylation of the amine, followed by diazotization and intramolecular cyclization to form the indazole ring, and finally deprotection.[1][2] An alternative, though less common for this specific isomer, involves the direct bromination of a fluoro-1H-indazole precursor, but controlling regioselectivity can be a significant challenge.[3]

Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?

A2: Key scale-up challenges include:

  • Controlling Exothermic Reactions: The diazotization step is often exothermic and requires careful temperature management to prevent runaway reactions and the formation of impurities.

  • Impurity Profile Management: The formation of regioisomers and over-brominated byproducts can complicate purification at a larger scale.[3]

  • Handling of Hazardous Reagents: The use of reagents like isoamyl nitrite and strong acids or bases requires robust safety protocols and specialized equipment for large-scale production.[1]

  • Product Isolation and Purification: Achieving high purity on a large scale can be difficult. While chromatography is effective in the lab, it is less practical for large quantities. Crystallization becomes the preferred method, but developing a robust crystallization process can be challenging.[3][4]

Q3: What are the likely impurities in a sample of this compound?

A3: Impurities can originate from various stages of the synthesis and may include:

  • Unreacted Starting Materials: Residual 4-bromo-5-fluoro-2-methylaniline.

  • Intermediates: Incomplete cyclization or deprotection can leave intermediate compounds in the final product.

  • Byproducts:

    • Regioisomers: Depending on the precise synthetic route, other isomers of bromo-fluoro-indazole may form.

    • Over-brominated species: Although less common in the diazotization route, di-bromo-fluoro-indazoles can be a concern if direct bromination is used.[3]

    • Dehalogenated products: Loss of the bromine atom can lead to the formation of 5-fluoro-1H-indazole.[5]

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., chloroform, heptane, methanol) may be present.[1][4]

Q4: How can the purity of this compound be assessed?

A4: A combination of analytical techniques is recommended for a comprehensive quality control assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies any isomeric impurities.

  • Mass Spectrometry (MS): Verifies the molecular weight of the product.

  • Gas Chromatography (GC): Useful for detecting and quantifying residual volatile solvents.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete diazotization or cyclization reaction.Ensure the reaction temperature is strictly controlled during diazotization. Monitor the reaction progress using TLC or HPLC to confirm the consumption of the starting material before proceeding to the next step.[1]
Formation of undesired regioisomers.Optimize the reaction conditions, such as solvent and temperature, to favor the formation of the desired 6-bromo isomer.
Product loss during workup and extraction.Ensure proper pH adjustment during the workup to maximize product precipitation or extraction into the organic phase. Perform multiple extractions to ensure complete recovery.
Product is an Oil or Fails to Crystallize The presence of significant impurities is depressing the melting point.Purify the crude product by column chromatography before attempting crystallization.[6]
The solution is too dilute for crystallization to occur.Concentrate the solution by carefully removing some of the solvent under reduced pressure.[6]
The chosen crystallization solvent is not optimal.Perform a solvent screen to identify a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4] Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[6]
Poor Separation During Column Chromatography Inappropriate solvent system (eluent).Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between the product and impurities. A gradient elution may be necessary. For amine-containing impurities, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing.[4]
Overloading the column.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Presence of Unexpected Peaks in HPLC Contamination from glassware or solvents.Run a blank injection to check for system contamination. Use fresh, HPLC-grade solvents and ensure all glassware is thoroughly cleaned.
Formation of byproducts like dehalogenated or regioisomeric species.Review the synthesis and purification steps. If necessary, repurify the material using a different method (e.g., recrystallization from a different solvent system).

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound

This protocol is adapted from the scalable synthesis of 6-bromo-1H-indazole and should be optimized for the specific substrate.[1]

Step 1: Acetylation of 4-bromo-5-fluoro-2-methylaniline

  • In a suitable reactor, dissolve 4-bromo-5-fluoro-2-methylaniline in chloroform.

  • Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.

  • Stir the resulting solution for approximately 1 hour.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate followed by isoamyl nitrite.

  • Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours, monitoring by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 25°C.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under reduced pressure.

  • Add water to the residue and perform an azeotropic distillation.

  • Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect deacetylation.

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.

  • Adjust the pH to >10 by adding a 50% aqueous solution of sodium hydroxide to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum.

  • Further purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/heptane).[4]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair where the crude product is highly soluble at high temperatures and poorly soluble at low temperatures.[4]

  • Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, further cool in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data

The following table presents representative data for a scalable synthesis, adapted from a similar process for 6-bromo-1H-indazole.[1]

ParameterValue
Starting Material 4-bromo-5-fluoro-2-methylaniline
Key Reagents Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl, NaOH
Solvent Chloroform, Heptane
Reaction Temperature Reflux at ~68°C
Reaction Time ~20 hours
Typical Yield 65-80% (post-purification)
Purity (by HPLC) >99%

Visualizations

G Synthetic Workflow for this compound A 4-bromo-5-fluoro-2-methylaniline B Acetylation (Acetic Anhydride, Chloroform) A->B C N-acetylated intermediate B->C D Diazotization & Cyclization (Isoamyl Nitrite, KOAc, Reflux) C->D E 1-acetyl-6-bromo-5-fluoro-1H-indazole D->E F Hydrolysis (HCl, Heat) E->F G Crude this compound F->G H Purification (Recrystallization) G->H I Pure this compound H->I G Troubleshooting Low Yield A Low Yield Observed B Check Reaction Completion (TLC/HPLC) A->B C Incomplete? B->C D Increase reaction time or temperature slightly. C->D Yes E Analyze Impurity Profile (HPLC/MS) C->E No F Major Side Products? E->F G Optimize conditions to minimize side reactions. F->G Yes H Review Workup & Extraction F->H No I Adjust pH, perform additional extractions. H->I

References

Technical Support Center: Analytical Method Development for 6-Bromo-5-fluoro-1H-indazole Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method development for determining the purity of 6-Bromo-5-fluoro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for determining the purity of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the primary and most robust technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[1] A stability-indicating reverse-phase HPLC (RP-HPLC) method with UV detection is recommended to separate the main component from potential impurities and degradation products.

Q2: What are the potential impurities that could be present in a sample of this compound?

A2: Potential impurities can originate from the synthetic route and degradation. These may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Compounds formed during the synthesis that did not fully convert to the final product.

  • Byproducts: Resulting from side reactions, such as over-bromination leading to di-bromo species or the formation of regioisomers during the indazole ring formation.

  • Reagents and Solvents: Residual chemicals from the reaction and purification steps.

  • Degradation Products: Formed under stress conditions like acid, base, oxidation, heat, or light. Forced degradation studies are crucial for identifying these.[2][3][4]

Q3: Why is a stability-indicating method important for purity analysis?

A3: A stability-indicating analytical method is a validated quantitative procedure that accurately and precisely measures the active ingredient, free from interference from excipients, process impurities, and degradation products.[2] This is crucial for ensuring that the analytical method can detect any changes in the purity of the drug substance over time and under various environmental conditions, which is a regulatory requirement.[2][3][4]

Q4: What are the key validation parameters for an HPLC purity method according to ICH guidelines?

A4: The key validation parameters for an analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Chromatographic Peak Shape Issues

Problem: Peak Tailing

  • Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions The basic nitrogen in the indazole ring can interact with acidic silanol groups on the silica-based column packing.[5][6] Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) will protonate the silanols and reduce this interaction. Using an end-capped column can also minimize this effect.[7][8]
Column Overload Injecting too high a concentration of the analyte.[9] Reduce the sample concentration or the injection volume.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector.[5][7] Use tubing with a smaller internal diameter (e.g., 0.005") and minimize the length.
Column Contamination or Void Accumulation of particulate matter on the column frit or a void at the column inlet.[6] Reverse flush the column with a strong solvent. If the problem persists, replace the column.

Problem: Peak Fronting

  • Symptom: The peak for this compound is asymmetrical with the front of the peak being less steep than the back.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Sample Solvent Incompatibility The sample is dissolved in a solvent much stronger than the mobile phase.[10][11][12] Whenever possible, dissolve the sample in the mobile phase.
Column Overload Injecting too much sample volume or mass.[11][12] Dilute the sample or decrease the injection volume.
Low Column Temperature Can sometimes contribute to poor peak shape.[10] Increase the column temperature (e.g., to 30-40 °C).
Baseline and Extraneous Peak Issues

Problem: Baseline Noise or Drift

  • Symptom: The baseline is not stable, showing regular or irregular fluctuations (noise) or a gradual upward or downward trend (drift).

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Mobile Phase Issues Inadequate degassing, low-quality solvents, or contamination.[1][13][14] Ensure thorough degassing of the mobile phase using an inline degasser or sonication. Use HPLC-grade solvents and prepare fresh mobile phase daily.
Pump Malfunction Worn pump seals or faulty check valves can cause pressure fluctuations.[14] Perform regular pump maintenance.
Detector Lamp Issue An aging detector lamp can cause increased noise. Check the lamp's energy output and replace if necessary.
Column Equilibration Insufficient time for the column to equilibrate with the mobile phase.[15] Allow the baseline to stabilize for at least 30 minutes before starting the analysis.

Problem: Ghost or Unexpected Peaks

  • Symptom: Peaks appear in the chromatogram that are not related to the sample.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Mobile Phase Contamination Impurities in the solvents or additives.[8][16] Use high-purity solvents and freshly prepared mobile phase. Running a blank gradient can help identify these peaks.
Sample Carryover Residual sample from a previous injection.[17] Implement a robust needle wash program in the autosampler method, using a strong solvent.
System Contamination Buildup of contaminants in the injector, tubing, or detector cell.[17] Flush the system with a strong solvent.
Dissolved Air in Sample Can sometimes appear as a peak, especially with UV detection.[18] Ensure the sample diluent is adequately degassed.

Experimental Protocols

Stability-Indicating HPLC Method for Purity of this compound

This protocol provides a starting point for method development. Optimization may be required.

ParameterSuggested Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-90% B; 25-30 min: 90% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan of the analyte)
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a concentration of approximately 0.5 mg/mL.
Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method.[2][3][4]

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. Adjust the stress conditions if degradation is too low or too high.

Visual Workflow and Troubleshooting Diagrams

Method_Development_Workflow cluster_0 Method Development & Validation Workflow A Initial Method Development (Select Column, Mobile Phase) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B Establish Degradation Profile C Method Optimization (Gradient, Flow Rate, Temperature) B->C Ensure Separation of Degradants D Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) C->D Finalize Method Parameters E Routine Purity Analysis D->E Implement Validated Method

Method Development & Validation Workflow

Troubleshooting_Workflow cluster_1 HPLC Troubleshooting Logic Start Chromatographic Issue Identified PeakShape Poor Peak Shape? Start->PeakShape Baseline Baseline Issue? Start->Baseline Tailing Peak Tailing? PeakShape->Tailing Yes Fronting Peak Fronting? PeakShape->Fronting No Sol_Tailing Check Mobile Phase pH Use End-Capped Column Reduce Concentration Tailing->Sol_Tailing Sol_Fronting Use Mobile Phase as Diluent Reduce Injection Volume Fronting->Sol_Fronting GhostPeaks Ghost/Extra Peaks? Baseline->GhostPeaks No Sol_Baseline Degas Mobile Phase Check Pump & Detector Baseline->Sol_Baseline Yes Sol_Ghost Run Blanks Clean System Use Fresh Mobile Phase GhostPeaks->Sol_Ghost Yes

HPLC Troubleshooting Decision Tree

References

preventing degradation of 6-Bromo-5-fluoro-1H-indazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 6-Bromo-5-fluoro-1H-indazole to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, in a dry environment. For short-term storage (1-2 weeks), refrigeration at -4°C is suitable. For longer-term storage (1-2 years), the compound should be kept at -20°C.

Q2: I've noticed the appearance of a new peak in the HPLC chromatogram of my sample. What could this indicate?

The appearance of a new peak in your HPLC analysis likely indicates the presence of a degradation product. Depending on the storage and handling conditions, this compound can undergo degradation through several pathways, including hydrolysis, oxidation, or photodegradation. It is crucial to characterize this new impurity to understand the degradation pathway.

Q3: Is this compound sensitive to light?

Yes, compounds with aromatic and heterocyclic rings, especially those with halogen substituents, can be sensitive to light. Photodegradation can occur upon exposure to UV or even ambient light over extended periods. This can lead to dehalogenation or other structural changes. It is imperative to store the compound in a dark place or use amber-colored vials.

Q4: Can I store the compound dissolved in a solvent?

Storing this compound in solution is generally not recommended for long periods, as this can accelerate degradation. If you need to prepare stock solutions, they should be stored at low temperatures (-20°C or -80°C), protected from light, and used as quickly as possible. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to minimize the risk of solvolysis.

Q5: What are the potential health hazards associated with handling this compound?

This compound is a chemical that should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Troubleshooting Guides

Issue 1: Visible Change in Appearance of the Solid Compound (e.g., color change, clumping)

  • Possible Cause: This could be a sign of degradation or absorption of moisture.

  • Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound has been stored at the recommended temperature, in a tightly sealed container, and protected from light.

    • Check for Moisture: Clumping may indicate that the container seal has been compromised, allowing moisture to enter.

    • Analytical Verification: Perform an analytical test, such as HPLC or LC-MS, to check the purity of the material and identify any potential degradation products.

    • Action: If degradation is confirmed, the batch may need to be discarded. For future use, ensure storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Inconsistent Results in Biological Assays

  • Possible Cause: Inconsistent results can arise from the use of a degraded sample of this compound, leading to lower effective concentrations of the active compound.

  • Troubleshooting Steps:

    • Purity Check: Before use in assays, confirm the purity of the compound from the specific batch being used via HPLC or a similar method.

    • Fresh Sample Preparation: Prepare fresh stock solutions from the solid compound for each experiment, rather than using previously prepared and stored solutions.

    • Standardization: If possible, use a freshly acquired and certified standard of the compound to compare against your working stock.

    • Review Handling Procedures: Ensure that the compound is not exposed to harsh conditions (e.g., high temperatures, strong light) during experimental setup.

Data Presentation

The following table summarizes the recommended storage conditions for this compound based on supplier information.

Storage Duration Temperature Atmosphere Light Condition Container
Short-term (1-2 weeks)-4°CDryDarkTightly sealed
Long-term (1-2 years)-20°CDryDarkTightly sealed

Experimental Protocols

Protocol: Forced Degradation Study of this compound

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2][3]

1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

2. Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable HPLC system with a UV detector and a C18 column

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 48 hours.

    • After exposure, allow the sample to cool and prepare a solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • After exposure, prepare a solution for HPLC analysis.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Characterize significant degradation products using LC-MS if available.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Degradation start Suspicion of Degradation (e.g., new HPLC peak, color change) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage analytical_test Perform Purity Analysis (HPLC, LC-MS) check_storage->analytical_test degradation_confirmed Degradation Confirmed? analytical_test->degradation_confirmed characterize Characterize Impurity (LC-MS) degradation_confirmed->characterize Yes no_degradation No Degradation Detected (Check other experimental variables) degradation_confirmed->no_degradation No discard Discard Batch & Review Procedures characterize->discard

Caption: Troubleshooting workflow for suspected degradation.

experimental_workflow cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation (H₂O₂) - Thermal (Solid) - Photolytic (Solid) start->stress_conditions neutralize_dilute Neutralize (for hydrolysis) and Dilute Samples stress_conditions->neutralize_dilute hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize_dilute->hplc_analysis data_analysis Data Analysis: - Compare to Control - Identify Degradants - Quantify Purity Loss hplc_analysis->data_analysis end Stability Profile Established data_analysis->end

Caption: Workflow for a forced degradation study.

signaling_pathway cluster_pathway Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photolysis Photolysis (UV/Light) parent->photolysis product2 Hydroxylated Product hydrolysis->product2 product3 N-Oxide oxidation->product3 product1 Debrominated Product photolysis->product1

Caption: Plausible degradation pathways for the compound.

References

Validation & Comparative

The 6-Bromo-5-fluoro-1H-indazole Scaffold: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The 1H-indazole core has emerged as a "privileged scaffold" due to its structural resemblance to the purine ring of ATP, enabling it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1] This guide provides a comprehensive validation and comparative analysis of the 6-Bromo-5-fluoro-1H-indazole scaffold, a promising platform for the development of next-generation kinase inhibitors.

While direct, publicly available, peer-reviewed quantitative data for the this compound scaffold itself is limited, this guide leverages data from closely related 6-bromo-1H-indazole derivatives, primarily sourced from patent literature, to provide a robust comparative framework.[2] This allows for an objective assessment of its potential against other well-established kinase inhibitor scaffolds.

Performance Comparison of Kinase Inhibitor Scaffolds

The inhibitory activity of kinase inhibitors is a critical determinant of their therapeutic potential. The following tables present a comparative summary of the half-maximal inhibitory concentration (IC50) values for derivatives of the 6-bromo-1H-indazole scaffold and prominent alternative scaffolds against key kinase targets. It is important to note that the data for the 6-bromo-1H-indazole derivatives are compiled from different sources and were not determined in a head-to-head study, warranting cautious direct comparison.[2]

Table 1: In Vitro Inhibitory Activity of 6-Bromo-1H-indazole Derivatives against VEGFR-2

Compound/ScaffoldTarget KinaseIC50 (nM)Assay Type / Context
6-Bromo-1H-indazole Scaffold
Derivative W1VEGFR-2< 5Patent Literature
Derivative W17VEGFR-2< 5Patent Literature
Derivative W19VEGFR-2< 5Patent Literature
Derivative W20VEGFR-2< 5Patent Literature
Derivative W2VEGFR-2< 10Patent Literature
Derivative W23VEGFR-2< 10Patent Literature
Reference Drugs (Indazole Scaffold)
AxitinibVEGFR-20.2Cell-free / Endothelial Cells
PazopanibVEGFR-230Cell-free

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[2]

Table 2: Comparative In Vitro Inhibitory Activity of Alternative Kinase Inhibitor Scaffolds

ScaffoldRepresentative InhibitorTarget Kinase(s)IC50 (nM)
Pyrazolopyrimidine Compound 6t CDK290
TRKA450
Quinazoline Compound 37e VEGFR-2, BRAF, c-KIT6100, 2500, 120
Pyrrolopyrimidine Compound 5k EGFR, Her2, VEGFR2, CDK240 - 204

Key Signaling Pathways

Understanding the signaling pathways modulated by these kinase inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.

VEGFR_Signaling cluster_MAPK MAPK Pathway cluster_PI3K PI3K-AKT Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Angiogenesis ERK->Cell_Proliferation AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Inhibitor 6-Bromo-5-fluoro- 1H-indazole (and derivatives) Inhibitor->VEGFR2

Simplified VEGFR-2 Signaling Pathway and Inhibition.

FGFR_Signaling cluster_MAPK RAS-MAPK Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Differentiation, Survival ERK->Cell_Processes AKT AKT PI3K->AKT AKT->Cell_Processes Inhibitor Indazole-based Inhibitors Inhibitor->FGFR

Overview of the FGFR Signaling Cascade.

PLK4_Signaling PLK4 PLK4 STIL STIL PLK4->STIL Recruits & Phosphorylates SAS6 SAS-6 STIL->SAS6 Recruits Centriole_Duplication Centriole Duplication SAS6->Centriole_Duplication Aneuploidy Aneuploidy & Genomic Instability Centriole_Duplication->Aneuploidy Dysregulation leads to Inhibitor Indazole-based Inhibitors Inhibitor->PLK4

PLK4's Role in Centriole Duplication.

Experimental Protocols

The validation of kinase inhibitors relies on a series of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the evaluation of kinase inhibitor scaffolds.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified, tagged (e.g., GST or His-tagged) kinase

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compound serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation: Prepare a 2X kinase/antibody mixture and a 4X tracer solution in assay buffer.

  • Compound Plating: Add 4 µL of the 4X serially diluted test compound to the wells of a 384-well plate. Include controls with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Tracer Addition: Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow Start Start Prep_Reagents Prepare 2X Kinase/ Antibody Mix & 4X Tracer Start->Prep_Reagents Plate_Compound Plate 4X Test Compound Prep_Reagents->Plate_Compound Add_Kinase_Ab Add 2X Kinase/ Antibody Mix Plate_Compound->Add_Kinase_Ab Add_Tracer Add 4X Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate 60 min at RT Add_Tracer->Incubate Read_Plate Read TR-FRET Signal (615nm & 665nm) Incubate->Read_Plate Analyze Calculate Emission Ratio & Determine IC50 Read_Plate->Analyze End End Analyze->End

References

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-5-fluoro-1H-indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows indazole-based compounds to effectively compete for the ATP-binding site of a wide array of protein kinases. Among the various substituted indazoles, 6-Bromo-5-fluoro-1H-indazole serves as a critical building block in the synthesis of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on their performance as kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory activity of kinase inhibitors is a key determinant of their therapeutic potential. The following tables summarize the in vitro kinase inhibitory activity of a series of indazole derivatives, highlighting the impact of substitutions at various positions on the indazole ring. This data, compiled from multiple studies, allows for an objective comparison of the 6-bromo-5-fluoro substitution pattern with other alternatives.

Table 1: SAR of 6-Substituted Indazole Analogs as Aurora Kinase A Inhibitors

Compound IDR6 SubstitutionAurora A IC50 (nM)
1a H519
1b Br32
1c Cl46

Data suggests that the presence of a halogen atom at the 6-position enhances the inhibitory potency against Aurora kinase A.[1]

Table 2: SAR of 5-Substituted Indazole Analogs as Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

Compound IDR5 Substitution on Phenyl Ring at C3FGFR1 IC50 (nM)
2a H15
2b F5.5

The addition of a fluorine atom to the phenyl ring at the 3-position of the indazole core leads to a significant improvement in FGFR1 inhibitory activity.[1]

Table 3: Comparative Inhibitory Activity of Indazole-Based Kinase Inhibitors

Compound ScaffoldTarget KinaseIC50 (nM)
3-Amino-6-bromo-1H-indazoleVEGFR-2-
6-ArylindazoleJAK1/2/3, TYK2Lead compounds identified
3-(Pyrrolopyridin-2-yl)indazoleAurora A32-519
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoleFGFRLead compounds identified

This table showcases the versatility of the substituted indazole scaffold in targeting a range of clinically relevant kinases.

Experimental Protocols

A clear understanding of the methodologies used to generate the activity data is crucial for its interpretation and for designing future experiments.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This assay is designed to measure the ability of a compound to directly inhibit the activity of a purified kinase enzyme.

  • Materials:

    • Purified kinase enzyme of interest

    • Kinase-specific substrate

    • Adenosine triphosphate (ATP)

    • Test compounds (derivatives of this compound)

    • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega)

    • Assay plates (e.g., 96-well or 384-well)

    • Plate reader capable of measuring luminescence or fluorescence.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

    • Kinase Reaction: In an assay plate, add the serially diluted compounds. Initiate the kinase reaction by adding a mixture of the kinase, substrate, and ATP. The ATP concentration is typically at or near the Michaelis constant (Km) for the specific kinase.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

    • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value, the concentration of the compound that inhibits kinase activity by 50%, by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing insights into the cytotoxic or cytostatic effects of the test compounds.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements (e.g., fetal bovine serum)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental processes is essential for a comprehensive understanding of the SAR data.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 6-Bromo-5-fluoro- 1H-indazole Modification Chemical Modification (e.g., Suzuki Coupling) Start->Modification Scaffold Analogs Indazole Analogs Modification->Analogs Generate Library Biochemical Biochemical Assay (e.g., Kinase Inhibition) Analogs->Biochemical Cellular Cell-Based Assay (e.g., MTT Proliferation) Analogs->Cellular Data IC50 Determination Biochemical->Data Cellular->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for the discovery and optimization of indazole-based kinase inhibitors.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activation STAT Signal Transducer and Activator of Transcription (STAT) JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor 6-Arylindazole Inhibitor Inhibitor->JAK

Caption: Simplified Janus Kinase (JAK) - STAT signaling pathway.

Aurora_Kinase_pathway AuroraA Aurora Kinase A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Phosphorylation Mitosis Mitosis Centrosome->Mitosis Inhibitor Indazole-based Inhibitor Inhibitor->AuroraA

Caption: Role of Aurora Kinase A in mitosis and its inhibition.

References

comparative analysis of 6-Bromo-5-fluoro-1H-indazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of 6-bromo-5-fluoro-1H-indazole, a key building block in the development of various therapeutic agents, notably as a reactant in the synthesis of histone deacetylase inhibitors. The following sections detail the experimental protocols, present quantitative data for comparison, and visualize the synthetic pathways.

At a Glance: Performance Comparison of Synthesis Methods

ParameterMethod 1: From 4-Bromo-5-fluoro-2-methylanilineMethod 2: From 4-Bromo-5-fluoro-2-nitrobenzaldehyde
Starting Material 4-Bromo-5-fluoro-2-methylaniline4-Bromo-5-fluoro-2-nitrobenzaldehyde
Key Transformations Diazotization, Cyclization, DeprotectionReductive Cyclization
Overall Yield HighModerate to High
Reaction Steps 31
Scalability Suitable for large-scale industrial productionGenerally suitable for lab-scale synthesis
Reagent Hazards Isoamyl nitrite (flammable, harmful)Hydrazine hydrate (toxic, corrosive)

Method 1: Synthesis via Diazotization and Cyclization of 4-Bromo-5-fluoro-2-methylaniline

This approach is a multi-step synthesis that begins with the bromination of a substituted aniline, followed by cyclization and deprotection to yield the final indazole product. This method is analogous to a patented procedure for the synthesis of a similar isomer, 5-bromo-4-fluoro-1H-indazole, suggesting its applicability for the target molecule.

Experimental Protocol:

Step 1: Acetylation of 4-Bromo-5-fluoro-2-methylaniline

In a suitable reaction vessel, 4-bromo-5-fluoro-2-methylaniline is dissolved in an appropriate solvent such as acetic acid. Acetic anhydride is then added dropwise while maintaining the temperature below 40°C. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

Step 2: Cyclization via Diazotization

To the acetylated intermediate, a nitrite source, such as isoamyl nitrite, is added. The reaction is typically carried out in a suitable solvent like toluene and heated to facilitate the diazotization and subsequent intramolecular cyclization to form the N-acetylated indazole ring.

Step 3: Deprotection

The resulting N-acetyl-6-bromo-5-fluoro-1H-indazole is then subjected to hydrolysis to remove the acetyl protecting group. This is typically achieved by heating the compound in the presence of a strong acid, such as hydrochloric acid, or a base like sodium hydroxide in a protic solvent. After neutralization and workup, the desired this compound is obtained.

Logical Workflow for Method 1:

A 4-Bromo-5-fluoro-2-methylaniline B Acetylation (Acetic Anhydride) A->B Step 1 C N-Acetyl-4-bromo-5-fluoro-2-methylaniline B->C D Diazotization & Cyclization (Isoamyl Nitrite) C->D Step 2 E N-Acetyl-6-bromo-5-fluoro-1H-indazole D->E F Deprotection (Acid or Base) E->F Step 3 G This compound F->G A 4-Bromo-5-fluoro-2-nitrobenzaldehyde B Reductive Cyclization (Hydrazine Hydrate) A->B One-Pot Reaction C This compound B->C

Comparative Efficacy of 6-Bromo-5-fluoro-1H-indazole Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer efficacy of 6-bromo-1H-indazole derivatives, with a focus on presenting supporting experimental data from preclinical studies. Due to the limited availability of public data on 6-bromo-5-fluoro-1H-indazole derivatives, this guide will focus on a closely related and well-studied compound, a 6-bromo-1H-indazole derivative designated as compound 2f , and compare its performance with other relevant indazole derivatives.

In Vitro Antiproliferative Activity

The in vitro efficacy of indazole derivatives is primarily assessed by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric for this evaluation.

A study on a series of 6-bromo-1H-indazole derivatives identified compound 2f as a potent inhibitor of various cancer cell lines.[1] The pyridyl analogue 2f demonstrated significantly improved antiproliferative activity compared to its counterparts, particularly against 4T1 (murine breast cancer), HepG2 (human liver cancer), and MCF-7 (human breast cancer) cells.[1]

Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of 6-Bromo-1H-indazole Derivative 2f and Other Indazole Derivatives [1][2]

Compound IDCancer Cell LineIC50 (µM)
2f (6-bromo-indazole derivative) 4T1 (Breast) 0.23
MCF-7 (Breast) 0.34
HepG2 (Liver) 0.80
A549 (Lung) >10
HCT116 (Colon) 1.15
Compound 2a (6-bromo-indazole derivative) A549 (Lung)>10
4T1 (Breast)>10
HepG2 (Liver)>10
MCF-7 (Breast)1.15
HCT116 (Colon)4.89
Compound 6o (1H-indazole-3-amine derivative) K562 (Leukemia)5.15
A549 (Lung)Not Specified
PC-3 (Prostate)Not Specified
Hep-G2 (Liver)Not Specified

In Vivo Antitumor Efficacy

The in vivo antitumor activity of compound 2f was evaluated in a 4T1 murine breast cancer model. Tumor-bearing mice treated with compound 2f showed a dose-dependent suppression of tumor growth compared to the control group, without significant effects on body weight, indicating a favorable toxicity profile.

Table 2: In Vivo Antitumor Activity of 6-Bromo-1H-indazole Derivative 2f in 4T1 Tumor Model

Treatment GroupDosageTumor Growth Inhibition
ControlVehicle-
Compound 2f 12.5 mg/kg Dose-dependent suppression
Compound 2f 25 mg/kg Significant dose-dependent suppression

Mechanism of Action: Induction of Apoptosis

Compound 2f was found to induce apoptosis in 4T1 cancer cells. This was associated with the upregulation of pro-apoptotic proteins, cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1] This suggests that compound 2f exerts its anticancer effects, at least in part, by triggering the intrinsic apoptosis pathway.

Intrinsic_Apoptosis_Pathway cluster_cell Cancer Cell Compound_2f 6-Bromo-1H-indazole Derivative (2f) Bcl2 Bcl-2 (Anti-apoptotic) Compound_2f->Bcl2 downregulates Bax Bax (Pro-apoptotic) Compound_2f->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Intrinsic Apoptosis Pathway Induced by Compound 2f.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., 4T1, MCF-7, HepG2, A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., compound 2f ) and a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

In Vivo Antitumor Activity in Xenograft Mouse Model

InVivo_Workflow cluster_workflow In Vivo Experimental Workflow Start Start Tumor_Inoculation Tumor Cell Inoculation (e.g., 4T1 cells into BALB/c mice) Start->Tumor_Inoculation Tumor_Growth Allow Tumors to Grow (to a palpable size, e.g., 100 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer Treatment (e.g., Compound 2f via oral gavage daily) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (e.g., every 2-3 days) Treatment->Monitoring Endpoint Euthanize Mice at Study Endpoint (e.g., after 21 days or when tumors reach a certain size) Monitoring->Endpoint predefined criteria met Analysis Excise Tumors for Weight Measurement and Further Analysis (e.g., histology, biomarker analysis) Endpoint->Analysis End End Analysis->End

Fig. 2: General Workflow for In Vivo Antitumor Efficacy Studies.
  • Animal Model: Female BALB/c mice (6-8 weeks old) are typically used for the 4T1 breast cancer model.

  • Tumor Cell Inoculation: 4T1 cells are harvested and injected subcutaneously into the mammary fat pad of the mice.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers every 2-3 days. The tumor volume is calculated using the formula: (length × width²) / 2.

  • Randomization and Treatment: When the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, compound 2f at different doses). The treatment is administered daily via a suitable route, such as oral gavage.

  • Monitoring of Health and Body Weight: The general health and body weight of the mice are monitored throughout the study to assess the toxicity of the treatment.

  • Study Endpoint and Tissue Collection: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment. At the endpoint, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group. Statistical analysis is performed to determine the significance of the results.

References

A Comparative Benchmarking Guide to 6-Bromo-5-fluoro-1H-indazole and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast majority of therapeutic agents.[1][2] Their structural diversity and ability to modulate physicochemical properties make them indispensable in the design of novel drugs.[1] This guide provides a comparative analysis of 6-Bromo-5-fluoro-1H-indazole, a halogenated indazole derivative, against several "privileged" heterocyclic scaffolds: Benzimidazole, Indole, Quinoline, and Pyrazole. This objective comparison is intended for researchers, scientists, and drug development professionals to inform scaffold selection in early-stage discovery projects.

Physicochemical Profile of this compound

This compound is a five-membered pyrazole ring fused to a halogen-substituted benzene ring. While specific experimental data is limited in public literature, its computed properties provide a baseline for comparison. The presence of bromine and fluorine atoms is significant; fluorine can enhance metabolic stability and binding affinity, while bromine can increase lipophilicity and provide a vector for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H4BrFN2[3]
Molecular Weight215.02 g/mol [3][4]
XLogP32.3[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count2[4]
Topological Polar Surface Area28.7 Ų[4]

Comparative Analysis of Heterocyclic Scaffolds

The true potential of this compound is best understood when benchmarked against established scaffolds that are cornerstones of many FDA-approved drugs.[5]

Table 2: High-Level Comparison of Key Heterocyclic Scaffolds

ScaffoldCore StructureKey Physicochemical FeaturesCommon Biological ActivitiesExample FDA-Approved Drugs
Indazole Fused pyrazole and benzene rings. Tautomeric.[6][7]Weakly basic. Can act as both H-bond donor and acceptor.[8]Kinase inhibition, Anticancer, Anti-inflammatory.[6]Axitinib, Niraparib
Benzimidazole Fused imidazole and benzene rings.[9]Amphoteric nature. Good H-bond donor/acceptor capacity and potential for π-π stacking interactions.[10][11]Anticancer, Antiviral, Anthelmintic, Proton Pump Inhibition.[][13]Mebendazole, Omeprazole
Indole Fused pyrrole and benzene rings.[14]Weakly basic. The indole nitrogen is a poor H-bond acceptor but a good donor.[15]Anticancer, Anti-inflammatory, Antiviral, Serotonin receptor agonism.[14][16]Sumatriptan, Indomethacin
Quinoline Fused benzene and pyridine rings.[17]Weakly basic tertiary amine. Aromatic and capable of various substitutions.[17]Antimalarial, Anticancer, Antibacterial, Anti-inflammatory.[17][18][19]Chloroquine, Mefloquine
Pyrazole Five-membered ring with two adjacent nitrogen atoms.[6]Aromatic, weakly basic. Can act as both H-bond donor and acceptor.[7][8]Anti-inflammatory (COX-2 inhibition), Anticancer, Analgesic.[20][21]Celecoxib, Sildenafil

Scaffold Deep Dive

  • Benzimidazole : This scaffold is a privileged structure in drug design due to its resemblance to natural purines, allowing it to interact with a wide range of biological targets.[] Its derivatives have shown a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][][22] The scaffold's utility is enhanced by its hydrogen bond donor-acceptor efficiency and potential for π-π stacking interactions.[10]

  • Indole : The indole nucleus is a vital component of many natural products and synthetic molecules with significant biological activity.[23][24] It is present in essential biomolecules like serotonin and has led to drugs for cancer, inflammation, and infectious diseases.[14][23] The versatility of the indole ring allows for extensive chemical modifications to fine-tune biological activity and drug-like properties.[14]

  • Quinoline : As a nitrogen-containing heterocycle, quinoline is a prominent scaffold in medicinal chemistry with a broad spectrum of pharmacological effects.[17] Its derivatives are well-known for their antimalarial, anticancer, antibacterial, and antiviral activities.[19][25] The ability to modify the quinoline nucleus with different substituents has made it a privileged scaffold for developing novel therapeutic compounds.[17]

  • Pyrazole : Pyrazole and its derivatives are recognized for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[20][26][27] Many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole nucleus.[20] The metabolic stability of the pyrazole ring is a key factor in its increasing presence in newly approved drugs.[6]

Key Experimental Protocols

To quantitatively benchmark these scaffolds, standardized assays are crucial. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Objective : To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

  • Materials : Kinase of interest, substrate peptide, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, test compounds, and appropriate buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Procedure :

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute further in the kinase buffer.

    • In a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 2.5 µL of a kinase/substrate mixture to each well to initiate the reaction.

    • Add 5 µL of ATP solution to start the kinase reaction. Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to positive and negative controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTS Assay)

  • Objective : To measure the anti-proliferative or cytotoxic effects of a compound on a cancer cell line.

  • Materials : Human cancer cell line (e.g., MCF-7), culture medium (e.g., DMEM with 10% FBS), test compounds, CellTiter 96® AQueous One Solution Reagent (MTS).

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of the test compound and incubate for 72 hours.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

Protocol 3: Kinetic Aqueous Solubility Assay (Nephelometry)

  • Objective : To determine the solubility of a compound in an aqueous buffer.

  • Materials : Test compound, DMSO, Phosphate Buffered Saline (PBS) pH 7.4.

  • Procedure :

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • In a 96-well plate, add the DMSO stock solution to PBS buffer to create a range of final concentrations (e.g., 1 µM to 200 µM), ensuring the final DMSO concentration is consistent (e.g., 1%).

    • Shake the plate for 2 hours at room temperature.

    • Measure the light scattering of any precipitate formed using a nephelometer.

    • The solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to the baseline.

Visualizing Pathways and Processes

Diagram 1: Simplified Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor RAS RAS Receptor->RAS Inhibitor Scaffold-based Inhibitor RAF RAF Inhibitor->RAF e.g., Indazole Scaffolds GrowthFactor Growth Factor GrowthFactor->Receptor ERK ERK Transcription Transcription ERK->Transcription MEK MEK

Diagram 2: Experimental Workflow for Scaffold Evaluation

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Data Analysis Synthesis Scaffold Synthesis Purification Purification & Characterization Synthesis->Purification Stock Stock Solution (DMSO) Purification->Stock KinaseAssay In Vitro Kinase Assay Stock->KinaseAssay CellAssay Cell Viability Assay Stock->CellAssay Analysis IC50 / Property Determination KinaseAssay->Analysis CellAssay->Analysis Solubility Aqueous Solubility ADME Other ADME Assays SAR SAR Analysis Analysis->SAR SAR->Solubility SAR->ADME

Diagram 3: Logical Framework for Scaffold Comparison

Logical_Framework A Heterocyclic Scaffolds in Drug Discovery B1 Indazole Scaffold A->B1 B2 Benzimidazole Scaffold A->B2 B3 Indole Scaffold A->B3 B4 Quinoline Scaffold A->B4 B5 Pyrazole Scaffold A->B5 C1 6-Bromo-5-fluoro- 1H-indazole B1->C1

References

Navigating the Analytical Maze: A Comparative Guide to the Quantification of 6-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides a comparative overview of analytical methodologies for the quantification of 6-Bromo-5-fluoro-1H-indazole, a key building block in modern medicinal chemistry. We will delve into a typical high-performance liquid chromatography (HPLC) method, outlining its validation parameters and presenting a framework for comparing alternative analytical approaches.

The Workhorse of Pharmaceutical Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound.[1] A well-developed and validated HPLC method provides the necessary accuracy, precision, and specificity to ensure the quality and consistency of this critical intermediate.

Proposed HPLC Method

A starting point for developing a validated HPLC method for this compound can be based on methodologies used for similar heterocyclic compounds. A reverse-phase HPLC method is generally suitable for this type of molecule.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-31 min: 80-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[1]

A Blueprint for Reliability: The Analytical Method Validation Workflow

The validation of an analytical method is a formal process that provides documented evidence that the procedure is fit for its intended purpose.[2] It is an essential step to ensure the generation of reliable and reproducible data.[2]

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end End: Method Implementation for Routine Use documentation->end

Analytical Method Validation Workflow

Comparing Analytical Approaches: A Hypothetical Performance Matrix

To provide a framework for comparison, the following table illustrates how different analytical methods for the quantification of this compound could be evaluated based on key performance indicators. This serves as a template for researchers to populate with their own experimental data.

Table 2: Hypothetical Comparison of Analytical Methods

ParameterHPLC (Proposed Method)UPLC (Hypothetical)GC-MS (Hypothetical)
Principle Reverse-Phase ChromatographyUltra-High Performance Liquid ChromatographyGas Chromatography-Mass Spectrometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%95.0 - 105.0%
Precision (% RSD) < 2.0%< 1.0%< 5.0%
Limit of Quantification (LOQ) ~ 0.1 µg/mL~ 0.01 µg/mL~ 1 µg/mL
Run Time ~ 35 min~ 5 min~ 20 min
Advantages Robust, widely availableFaster, higher resolution, less solvent consumptionHigh specificity, suitable for volatile impurities
Disadvantages Longer run time, higher solvent consumptionHigher backpressure, requires specialized equipmentNot suitable for non-volatile compounds, potential for thermal degradation

Detailed Experimental Protocols

A comprehensive validation of the proposed HPLC method would involve the following key experiments:

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a sample of this compound.

    • If available, analyze samples of known impurities or degradation products to demonstrate resolution from the main analyte peak.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the resulting solutions to demonstrate that the degradation peaks do not interfere with the quantification of the analyte.

Linearity and Range

Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), which should ideally be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Protocol:

    • Prepare samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the spiked samples and calculate the percentage recovery of the analyte.

    • The mean recovery should typically be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples of this compound at the same concentration (e.g., 100% of the target concentration).

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results, which should typically be ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two studies to assess the variability of the method under different conditions. The RSD should remain within acceptable limits.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Inject a series of dilute solutions of known concentration and determine the signal-to-noise ratio for each.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples of parameters to vary include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze a standard solution under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, and resolution). The method is considered robust if the results remain within acceptable limits.

References

Navigating the Therapeutic Potential of Substituted Indazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its ability to mimic the purine core of ATP allows indazole-based compounds to competitively bind to the ATP-binding pocket of a wide array of protein kinases.[1] This guide provides a comparative analysis of the efficacy of substituted indazoles, with a focus on 6-bromo and 5-fluoro derivatives, benchmarked against established cancer therapeutics. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to inform further research and drug development.

Comparative Efficacy of Substituted Indazoles and Alternatives

The therapeutic potential of substituted indazoles is most evident in their ability to inhibit protein kinases involved in cancer cell proliferation and angiogenesis. The following tables summarize the in vitro inhibitory activities of various 6-bromo-1H-indazole derivatives, 5-fluoro-1H-indazole derivatives, and their alternatives against key oncological targets and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Substituted Indazoles and Comparator Drugs
Compound/DrugTarget KinaseIC50 (nM)
6-Bromo-1H-indazole Derivatives
Derivative W4VEGFR-2< 5
Derivative W12VEGFR-2< 5
Derivative W17VEGFR-2< 5
Derivative W19VEGFR-2< 5
Derivative W20VEGFR-2< 5
Derivative W2VEGFR-2< 10
Derivative W23VEGFR-2< 10
FDA-Approved Indazole-Based Drugs
AxitinibVEGFR-11.2
VEGFR-20.2
VEGFR-30.1-0.3
PDGFRβ1.6
c-Kit1.7
PazopanibVEGFR-110
VEGFR-230
VEGFR-347
PDGFRα63
PDGFRβ84
c-Kit74
Other Kinase Inhibitors (for comparison)
SorafenibVEGFR-290
B-Raf20
c-Raf6
SunitinibVEGFR-22
PDGFRβ2

Note: IC50 values are compiled from various sources and experimental conditions may differ. Data for 6-Bromo-1H-indazole derivatives are sourced from patent literature and may not be from peer-reviewed publications.[2]

Table 2: Anti-proliferative Activity of Substituted Indazoles in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)
6-Bromo-1H-indazole Derivative (2f) 4T1Breast Cancer0.23
HepG2Liver Cancer0.80
MCF-7Breast Cancer0.34
A549Lung Cancer1.15
HCT116Colon Cancer0.98
5-Fluoro-1H-indazole Derivative (5k) Hep-G2Liver Cancer3.32
5-Fluoro-1H-indazole Derivative (6o) K562Leukemia5.15
FDA-Approved Indazole-Based Drugs
AxitinibGSCs (patient-derived)Glioblastoma0.06 - 6
Comparator Drug
5-Fluorouracil (5-FU)K562Leukemia-
A549Lung Cancer-
PC-3Prostate Cancer-
Hep-G2Liver Cancer-

Note: IC50 values are from different studies and experimental conditions may vary.[3][4][5]

Key Signaling Pathway: VEGFR-2 Inhibition

A primary mechanism of action for many anticancer indazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of VEGFR-2, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for the proliferation and migration of endothelial cells, ultimately inhibiting the formation of new blood vessels that tumors need to grow.[6]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP Phosphorylation PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Pazopanib Pazopanib / Axitinib (Indazole Derivatives) Pazopanib->VEGFR2 Inhibits ATP binding ATP ATP ATP->VEGFR2 Binds to ATP pocket PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indazole derivatives.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are essential. Below are methodologies for two key assays used to evaluate the anticancer properties of substituted indazoles.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is detected through a coupled enzymatic reaction that generates a luminescent signal, which is inversely proportional to the kinase inhibition by the test compound.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate peptide

  • Test compounds (e.g., 6-bromo-1H-indazole derivatives)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (containing reagents to stop the kinase reaction and detect ADP)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. A common starting concentration is 10 µM.

  • Reaction Setup: In the wells of the microplate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Add the reagent from the luminescent assay kit that stops the kinase reaction and initiates the conversion of ADP to a luminescent signal. Incubate at room temperature as per the kit's instructions.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value using a suitable curve-fitting model.[2]

Kinase_Assay_Workflow Start Start Prep_Compounds Prepare serial dilutions of test compounds Start->Prep_Compounds Setup_Reaction Set up kinase reaction: Kinase + Substrate + Compound Prep_Compounds->Setup_Reaction Initiate_Reaction Initiate reaction with ATP Setup_Reaction->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and add detection reagents Incubate->Stop_Reaction Measure_Luminescence Measure luminescence Stop_Reaction->Measure_Luminescence Analyze_Data Calculate % inhibition and determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescent in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[3]

Conclusion

Substituted indazoles, particularly 6-bromo and 5-fluoro derivatives, represent a promising class of compounds for the development of novel anticancer therapies. Their efficacy, especially as inhibitors of key kinases like VEGFR-2, is well-documented. This guide provides a comparative framework for evaluating these compounds against existing drugs and offers standardized protocols to facilitate further research. The continued exploration of the structure-activity relationships of substituted indazoles holds significant potential for the discovery of more potent and selective kinase inhibitors.

References

Comparative Docking Analysis of 6-Bromo-5-fluoro-1H-indazole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potential of 6-Bromo-5-fluoro-1H-indazole derivatives as kinase inhibitors, with a focus on their predicted binding affinities to Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy. While direct, comprehensive experimental screening of a full series of these specific derivatives is not yet publicly available, this document synthesizes existing data on similar indazole-based compounds and approved kinase inhibitors to offer a valuable comparative perspective for researchers, scientists, and drug development professionals.

Introduction to this compound Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs.[1] The unique substitution pattern of a bromo group at the 6-position and a fluoro group at the 5-position of the 1H-indazole ring system presents an interesting avenue for the development of novel kinase inhibitors. These substitutions can significantly influence the electronic properties and binding interactions of the molecule, potentially leading to enhanced potency and selectivity.

Comparative Docking Studies Against FGFR1

To contextualize the potential of this compound derivatives, we present a hypothetical comparative docking analysis against the ATP-binding site of FGFR1. This comparison includes the well-established, indazole-containing multi-kinase inhibitors, Pazopanib and Axitinib, which are known to inhibit FGFR1.[1][2] Molecular docking simulations predict the binding affinity and interaction patterns of a ligand with a target protein, providing crucial insights for drug design and optimization.[3]

Table 1: Comparative Docking Performance against FGFR1

Compound ClassRepresentative Compound/DrugPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical/Known)
This compound Derivative Derivative A (Hypothetical)-9.5 to -11.0Ala564, Glu562, Asp641, Phe489
Indazole-based Multi-kinase InhibitorPazopanib-8.6 to -9.9[3]Cys919, Asp810, Val829, Lys867 (VEGFR2)
Indazole-based Multi-kinase InhibitorAxitinib-8.0 to -9.0Cys919, Asp1046, His1026, Val848 (VEGFR2)

Note: The binding energy for "Derivative A" is a projected range based on the known potencies of similar indazole derivatives against kinases. The interacting residues for Pazopanib and Axitinib are shown for their primary target, VEGFR2, as detailed FGFR1 interaction data is less consistently reported in single sources; however, significant overlap in the kinase ATP-binding site is expected. The key interacting residues for the hypothetical derivative are based on common interactions observed for other indazole inhibitors with FGFR1.[4][5]

Experimental Protocols

Molecular Docking Protocol using AutoDock Vina

A standard and widely accepted protocol for performing molecular docking studies with AutoDock Vina is outlined below.[2]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., FGFR1, PDB ID: 4ZSA) is obtained from the Protein Data Bank.

    • Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

    • The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 2D structure of the this compound derivative is drawn using chemical drawing software.

    • The 2D structure is converted to a 3D structure.

    • Energy minimization of the 3D ligand structure is performed using a suitable force field (e.g., MMFF94).

    • The prepared ligand is saved in the PDBQT file format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are set to cover all potential binding residues.

  • Docking Simulation:

    • AutoDock Vina is executed with the prepared protein, ligand, and grid parameters as input.

    • The software performs a conformational search of the ligand within the defined grid box, calculating the binding affinity for each pose.

  • Analysis of Results:

    • The output from AutoDock Vina provides a series of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

    • The binding poses and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the ligand and the protein are visualized and analyzed using software such as PyMOL or Discovery Studio.

In Vitro Kinase Inhibition Assay

To experimentally validate the predictions from docking studies, an in vitro kinase inhibition assay is essential. A common method is a luminescence-based assay to measure kinase activity.[6][7]

  • Reagents and Materials:

    • Recombinant human FGFR1 kinase.

    • Kinase substrate (e.g., a synthetic peptide).

    • ATP (Adenosine triphosphate).

    • Test compounds (this compound derivatives) at various concentrations.

    • A commercial kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay).

    • 384-well assay plates.

    • A plate reader capable of measuring luminescence.

  • Assay Procedure:

    • A solution of the FGFR1 enzyme is prepared in the appropriate kinase assay buffer.

    • The test compounds are serially diluted to the desired concentrations.

    • The enzyme solution is added to the wells of the assay plate, followed by the addition of the test compounds.

    • The reaction is initiated by adding a mixture of the kinase substrate and ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • After incubation, a reagent from the assay kit (e.g., ADP-Glo™ Reagent) is added to stop the kinase reaction and deplete the remaining ATP.

    • A second reagent (Kinase Detection Reagent) is then added to convert the ADP generated by the kinase reaction into a luminescent signal.

    • The luminescence is measured using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.

    • The IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.

Visualizing the Research Workflow and Signaling Pathway

To better illustrate the processes involved in this research, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Computational Analysis cluster_1 Experimental Validation Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Compound Synthesis Compound Synthesis Binding Affinity Prediction->Compound Synthesis Kinase Inhibition Assay Kinase Inhibition Assay Compound Synthesis->Kinase Inhibition Assay IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination SAR Studies SAR Studies IC50 Determination->SAR Studies SAR Studies->Ligand Preparation

Caption: Workflow for comparative docking studies and experimental validation.

FGF FGF FGFR FGFR FGF->FGFR Binds P P FGFR->P Dimerization & Autophosphorylation GRB2 GRB2 P->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Indazole Derivative Indazole Derivative Indazole Derivative->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of indazole derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-5-fluoro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of chemical reagents such as 6-Bromo-5-fluoro-1H-indazole are critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed, procedural instructions for the proper disposal of this halogenated indazole derivative, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for regulatory compliance and operational safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors. Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.[1]

Waste Segregation: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. As a halogenated organic compound, this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[2]

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Commingling different waste streams increases the complexity and cost of disposal.[2]

  • Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.[2]

  • Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

1. Pure or Unused this compound:

  • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.

  • Avoid generating dust during the transfer.

  • Ensure the container is properly sealed and labeled.

2. Contaminated Labware and Materials (e.g., gloves, weighing paper):

  • Solid contaminated materials , such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[2]

  • Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[2] After this initial rinse, the glassware can be washed according to standard laboratory procedures.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1]

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1]

  • Clean the spill area thoroughly.

Final Disposal

Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[2] The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing.[2] This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.

Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to environmental contamination and are a violation of regulatory standards.[2]

Chemical and Safety Data

PropertyValue
Chemical Name This compound
CAS Number 1286734-85-7[3][4]
Molecular Formula C7H4BrFN2[3][4]
Molecular Weight 215.02 g/mol [3]
Physical Form Solid
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Storage Sealed in dry, room temperature.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Collection cluster_final Final Disposal start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type pure_solid Pure Solid or Unused Reagent waste_type->pure_solid Pure contaminated_solid Contaminated Solids (Gloves, Paper) waste_type->contaminated_solid Contaminated Solid contaminated_liquid Contaminated Liquids (Solvent Rinsate) waste_type->contaminated_liquid Contaminated Liquid halogenated_solid_waste 'Halogenated Solid Waste' Container pure_solid->halogenated_solid_waste contaminated_solid->halogenated_solid_waste halogenated_liquid_waste 'Halogenated Liquid Waste' Container contaminated_liquid->halogenated_liquid_waste seal_label Seal and Label Waste Containers halogenated_solid_waste->seal_label halogenated_liquid_waste->seal_label ehs_contact Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service seal_label->ehs_contact end End: Professional Disposal (Incineration) ehs_contact->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guidelines for 6-Bromo-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 6-Bromo-5-fluoro-1H-indazole. The following procedures are based on available safety data for structurally similar compounds and are intended to ensure a safe laboratory environment.

Immediate Safety Precautions

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact.
Body Protection Laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.Prevents inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure that a current and applicable Safety Data Sheet (SDS) for a closely related compound is reviewed and understood by all personnel involved.

    • Verify that all required Personal Protective Equipment (PPE) is readily available and in good condition.

    • Confirm that a properly functioning chemical fume hood is available for all manipulations of the solid compound.

    • Locate the nearest eyewash station and safety shower and ensure they are accessible and operational.

  • Handling :

    • Conduct all weighing and transferring of this compound within a chemical fume hood to control exposure to dust and vapors.

    • Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

    • Do not eat, drink, or smoke in the laboratory area where this compound is being handled.

  • Spill Management :

    • In the event of a small spill, and if properly trained and equipped, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it into a designated and labeled "Halogenated Organic Waste" container.

    • For large spills, evacuate the area immediately and contact the appropriate emergency response team.

Disposal Plan: Managing this compound Waste

Proper waste management is critical to prevent environmental contamination and ensure regulatory compliance.[1]

Waste TypeSegregation and CollectionDisposal Method
Solid Waste (unused compound, contaminated gloves, weighing paper)Place in a clearly labeled, sealed container designated for "Halogenated Organic Waste".Arrange for pickup and disposal by a licensed professional waste disposal service.[1]
Liquid Waste (solutions containing the compound, rinsates)Collect in a compatible, sealed, and clearly labeled container for "Halogenated Organic Waste".Arrange for pickup and disposal by a licensed professional waste disposal service.[1]
Contaminated Glassware Rinse with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the liquid halogenated waste container. After decontamination, the glassware can be washed according to standard laboratory procedures.[1]N/A

Crucially, do not dispose of this compound or its waste down the drain or in regular trash. [1]

Experimental Workflow for Safe Handling

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase prep1 Review SDS of Analog prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 prep4 Locate Safety Equipment prep3->prep4 handle1 Weigh and Transfer in Fume Hood prep4->handle1 Proceed to Handling handle2 Avoid Direct Contact handle1->handle2 disp1 Segregate Halogenated Waste handle2->disp1 Proceed to Disposal disp2 Label Waste Container disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.